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Foundational

The Molecular Gambit: Unraveling the Mechanism of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid as a Prolyl Hydroxylase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a small molecule with significant therapeutic po...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a small molecule with significant therapeutic potential, predicated on its role as a modulator of the cellular response to hypoxia. This guide provides an in-depth exploration of its core mechanism of action as a competitive inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, with a primary focus on its function as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor. We will dissect the intricate signaling cascade it triggers, detail experimental methodologies for its characterization, and provide a framework for understanding its broader physiological implications.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Master Regulator of Oxygen Homeostasis

Cells have evolved a sophisticated molecular machinery to sense and adapt to changes in oxygen availability. At the heart of this system lies the Hypoxia-Inducible Factor (HIF), a heterodimeric transcription factor that orchestrates the expression of a vast array of genes crucial for cell survival and function under hypoxic conditions.[1][2] HIF is composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).

Under normoxic (normal oxygen) conditions, HIF-α is targeted for rapid degradation. This process is initiated by a family of enzymes known as HIF Prolyl Hydroxylases (PHDs), which are members of the larger family of 2-oxoglutarate (2OG)-dependent dioxygenases.[3] These enzymes utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues on the HIF-α subunit.[3] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, which subsequently polyubiquitinates HIF-α, marking it for proteasomal degradation.[3]

In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus and dimerize with HIF-β.[3] The active HIF heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[3] These target genes are involved in a multitude of cellular processes, including:

  • Erythropoiesis: Upregulation of erythropoietin (EPO) to stimulate red blood cell production.[4][5]

  • Angiogenesis: Promotion of new blood vessel formation.

  • Iron Metabolism: Regulation of iron uptake, transport, and storage.[4]

  • Glycolysis: Shifting cellular metabolism towards anaerobic respiration.[2]

  • Cell Proliferation and Survival: [2]

The Core Mechanism: 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid as a Competitive Inhibitor of HIF Prolyl Hydroxylases

2-Hydroxy-3-(pyridin-2-yl)propanoic acid exerts its biological effects by pharmacologically mimicking a hypoxic state.[1] Its chemical structure, featuring a hydroxyl group and a carboxylic acid moiety, allows it to act as a structural analog of 2-oxoglutarate, the co-substrate for PHDs.[6][7][8]

The proposed mechanism of action is as follows:

  • Competitive Binding: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid binds to the active site of HIF Prolyl Hydroxylases, competing with the endogenous co-substrate, 2-oxoglutarate.[8]

  • Inhibition of Hydroxylation: This competitive binding prevents the hydroxylation of proline residues on the HIF-α subunit.

  • Stabilization of HIF-α: In the absence of hydroxylation, HIF-α is no longer recognized by the VHL E3 ubiquitin ligase complex and is thus stabilized, even under normoxic conditions.[3][4]

  • Activation of HIF Signaling: The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of hypoxia-inducible genes.[3]

This mechanism effectively uncouples the HIF pathway from its oxygen-dependent regulation, leading to a sustained "hypoxic" response.

Visualizing the Pathway

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_hypoxia_or_inhibitor Hypoxia or Presence of Inhibitor HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation VHL VHL HIF-1α->VHL Recognition PHD->HIF-1α O2 O2 O2->PHD 2-OG 2-OG 2-OG->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_stable->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia-Response Element HIF_Complex->HRE Binding Gene_Transcription Target Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Activation Inhibitor 2-Hydroxy-3-(pyridin-2-yl)propanoic acid Inhibitor->PHD Inhibition

Figure 1: The HIF signaling pathway under normoxic conditions and its modulation by 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Experimental Validation of the Mechanism of Action

A series of well-defined experiments are crucial to rigorously validate the proposed mechanism of action. The following protocols provide a roadmap for researchers.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid on HIF Prolyl Hydroxylase activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human PHD2 (the most abundant PHD isoform).

    • Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD).

    • 2-Oxoglutarate.

    • Ascorbate (a reducing agent required for PHD activity).

    • Ferrous iron (Fe²⁺).

    • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

    • Detection antibody specific for hydroxylated HIF-1α peptide.

    • Assay buffer.

  • Protocol:

    • Prepare a reaction mixture containing PHD2, the HIF-1α peptide, ascorbate, and Fe²⁺ in the assay buffer.

    • Add varying concentrations of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid to the reaction mixture.

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction.

    • Detect the amount of hydroxylated HIF-1α peptide using an appropriate method, such as ELISA or a fluorescence-based assay.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation:

CompoundPHD2 IC₅₀ (nM)
2-Hydroxy-3-(pyridin-2-yl)propanoic acidHypothetical Value
Positive Control (e.g., Roxadustat)Known Value
Negative Control (Inactive Analog)> High Value
Cellular HIF-α Stabilization Assays

Objective: To confirm that the compound stabilizes HIF-α in a cellular context.

Methodology:

  • Cell Culture:

    • Use a relevant cell line, such as human embryonic kidney (HEK293) cells or a cancer cell line known to express HIF-1α (e.g., HeLa).

    • Culture the cells under normoxic conditions (21% O₂).

  • Protocol:

    • Treat the cells with increasing concentrations of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid for a specified duration (e.g., 4-6 hours).

    • As a positive control, treat a separate set of cells with a known HIF-PHI or expose them to hypoxic conditions (1% O₂).

    • Lyse the cells and prepare nuclear extracts.

    • Perform Western blotting on the nuclear extracts using an antibody specific for HIF-1α.

    • Use a loading control (e.g., Lamin B1) to ensure equal protein loading.

Data Presentation:

A representative Western blot image would show a dose-dependent increase in the HIF-1α band intensity in cells treated with 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, similar to the positive control.

Target Gene Expression Analysis

Objective: To demonstrate that HIF-α stabilization leads to the upregulation of downstream target genes.

Methodology:

  • Cell Culture and Treatment:

    • Use a cell line that expresses the target gene of interest (e.g., Hep3B cells for EPO).

    • Treat the cells with 2-Hydroxy-3-(pyridin-2-yl)propanoic acid as described in the previous section.

  • Protocol:

    • After treatment, isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes such as EPO, VEGFA, and SLC2A1 (GLUT1).

    • Normalize the gene expression data to a housekeeping gene (e.g., GAPDH or ACTB).

Data Presentation:

Target GeneFold Change (vs. Vehicle)
EPOHypothetical Value
VEGFAHypothetical Value
SLC2A1Hypothetical Value
Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Enzyme_Assay PHD2 Inhibition Assay IC50 Determine IC₅₀ Enzyme_Assay->IC50 Cell_Culture Cell Culture (Normoxia) Treatment Treat with Compound Cell_Culture->Treatment HIF_Stabilization Western Blot for HIF-1α Treatment->HIF_Stabilization Gene_Expression qRT-PCR for Target Genes Treatment->Gene_Expression

Figure 2: A streamlined workflow for the experimental validation of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid's mechanism of action.

Broader Implications and Therapeutic Potential

The ability of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid to stabilize HIF-α opens up a wide range of therapeutic possibilities. The most prominent application is in the treatment of anemia, particularly in patients with chronic kidney disease, where it can stimulate endogenous erythropoietin production.[3][4][5]

Beyond anemia, the modulation of the HIF pathway has potential applications in:

  • Ischemic Diseases: Promoting angiogenesis and blood flow in conditions like peripheral artery disease and myocardial infarction.[2]

  • Inflammatory Diseases: Modulating immune cell function and inflammatory signaling.[1]

  • Neuroprotection: Protecting neuronal cells from ischemic injury.[2]

  • Cancer Therapy: While HIF is often overexpressed in tumors, its role is complex. In some contexts, inhibiting HIF can be beneficial, while in others, transient activation may have therapeutic effects. Further research is needed to elucidate its role in different cancer types.[9]

Conclusion

2-Hydroxy-3-(pyridin-2-yl)propanoic acid represents a promising class of small molecules that harness the body's own oxygen-sensing machinery for therapeutic benefit. Its mechanism of action as a competitive inhibitor of HIF Prolyl Hydroxylases is well-supported by the established biochemistry of 2-oxoglutarate-dependent dioxygenases. The experimental framework outlined in this guide provides a clear path for the rigorous validation of its activity and the further exploration of its therapeutic potential. As our understanding of the intricacies of the HIF pathway continues to grow, so too will the opportunities for developing novel and effective treatments based on compounds like 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - MDPI. (2023, February 3).
  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation - MDPI. (2025, October 28).
  • Inhibition of 2-oxoglutarate dependent oxygenases - R Discovery. (2011, January 1).
  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. (2022, February 23).
  • Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia | Kidney Diseases | Karger Publishers. (2023, January 31).
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. (2017, June 15).
  • Inhibition of 2-oxoglutarate dependent oxygenases - PubMed. (2011, August 15).
  • Inhibition of 2-oxoglutarate dependent oxygenases. - Semantic Scholar. (n.d.).
  • (PDF) Inhibition of 2-Oxoglutarate Dependent Oxygenases - ResearchGate. (2011, March 10).
  • Iron chelation and 2-oxoglutarate-dependent dioxygenase inhibition suppress mantle cell lymphoma's cyclin D1 - PubMed. (2019, November 15).

Sources

Exploratory

2-Hydroxy-3-(pyridin-2-yl)propanoic Acid: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary In the landscape of modern drug discovery and coordination chemistry, 2-hydroxy-3-(pyridin-2-yl)propanoic acid (also known as 3-(2-pyridyl)lactic acid) emerges as a highly versatile, multifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and coordination chemistry, 2-hydroxy-3-(pyridin-2-yl)propanoic acid (also known as 3-(2-pyridyl)lactic acid) emerges as a highly versatile, multifunctional building block. Characterized by a pyridine heterocycle, an α -hydroxyl group, and a terminal carboxylic acid, this molecule offers a unique triad of hydrogen-bonding and metal-chelating modalities. It is predominantly utilized as a chiral pharmacophore in peptidomimetic design and as a robust multidentate ligand for transition metals.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for researchers and drug development professionals.

Structural Elucidation & Stereochemistry

The molecular architecture of 2-hydroxy-3-(pyridin-2-yl)propanoic acid (CID 413583) is defined by three distinct functional domains that dictate its chemical behavior:

  • The Pyridine Ring: An electron-deficient aromatic system featuring a basic nitrogen atom capable of acting as a hydrogen-bond acceptor and a strong σ -donor for metal coordination.

  • The Carboxylic Acid: A terminal acidic moiety that facilitates salt formation (commonly isolated as the hydrochloride salt,[1]) and improves aqueous solubility.

  • The α -Hydroxyl Group: Positioned at the C2 carbon, this group introduces a chiral center, resulting in distinct (R)- and (S)-enantiomers. The stereochemistry is critical in biological applications, as enantiomers often exhibit divergent binding affinities to chiral target proteins.

Physicochemical Profiling & Speciation

Understanding the physicochemical profile of this compound is essential for predicting its pharmacokinetic behavior and formulation stability. The presence of both a basic pyridine nitrogen and an acidic carboxyl group results in complex, pH-dependent zwitterionic speciation.

Quantitative Data Summary
PropertyValueCausality / Note
IUPAC Name 2-hydroxy-3-(pyridin-2-yl)propanoic acidStandard nomenclature for the free base
CAS Number 1029086-21-2 (HCl Salt)Primary commercially available form[2]
Molecular Formula C₈H₉NO₃ (Base) / C₈H₁₀ClNO₃ (HCl)-
Molecular Weight 167.16 g/mol (Base) / 203.62 g/mol (HCl)Computed by [1]
Topological Polar Surface Area 70.4 ŲOptimal for moderate membrane permeability[1]
Hydrogen Bond Donors 2Hydroxyl (-OH) and Carboxyl (-COOH)
Hydrogen Bond Acceptors 4Pyridine (N), Hydroxyl (O), Carboxyl (2x O)
Estimated pKa₁ (COOH) ~3.2Lowered by inductive electron withdrawal from the α -OH
Estimated pKa₂ (Pyridine NH⁺) ~5.4Typical basicity for 2-substituted pyridines
Speciation Dynamics

Because the pKa of the carboxylic acid (~3.2) is lower than the conjugate acid of the pyridine ring (~5.4), the molecule exists predominantly as a zwitterion at physiological pH (pH 4.0 - 5.0).

Speciation N1 Cationic Form (pH < 3.0) Py-H⁺, COOH N2 Zwitterionic Form (pH 3.5 - 5.0) Py-H⁺, COO⁻ N1->N2 Deprotonation pKa1 ~3.2 N3 Anionic Form (pH > 6.0) Py, COO⁻ N2->N3 Deprotonation pKa2 ~5.4

pH-dependent speciation of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Coordination Chemistry & Metal Chelation

In metalloenzyme inhibitor design, 2-hydroxy-3-(pyridin-2-yl)propanoic acid acts as a highly efficient N,O,O-tridentate ligand. The spatial arrangement allows the pyridine nitrogen, the α -hydroxyl oxygen, and the carboxylate oxygen to form highly stable, fused 5- and 6-membered metallacycles with transition metals (e.g., Cu²⁺, Zn²⁺).

Chelation M Transition Metal (e.g., Cu²⁺, Zn²⁺) L1 Pyridine Nitrogen (N1) Strong σ-donor L1->M Coordinate Covalent Bond L2 Carboxylate Oxygen (O1) Electrostatic & σ-donor L2->M Ionic / Coordinate Bond L3 Alpha-Hydroxyl Oxygen (O2) Weak σ-donor L3->M Optional Chelation (Tridentate)

Tridentate metal chelation model of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Synthetic Methodologies & Experimental Protocols

To ensure rigorous scientific integrity, the following protocol details a highly reproducible, self-validating synthetic route starting from commercially available 2-picoline and diethyl oxalate.

Synthesis S1 Step 1: Claisen Condensation 2-Picoline + Diethyl Oxalate Reagent: KOtBu / THF S2 Step 2: Selective Reduction Intermediate + NaBH4 Solvent: EtOH, 0°C S1->S2 Yields Ethyl 3-(2-pyridyl)pyruvate S3 Step 3: Saponification & Salt Formation 1. NaOH (aq)  2. HCl (aq) Product: HCl Salt S2->S3 Yields Ethyl 3-(2-pyridyl)lactate

Step-by-step synthetic workflow for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Step 1: Claisen Condensation
  • Objective: Construct the carbon skeleton by linking the pyridine ring to an α -keto ester precursor.

  • Procedure: Charge a flame-dried round-bottom flask with 1.0 equiv of 2-picoline and 1.2 equiv of diethyl oxalate in anhydrous THF. Cool to 0°C under argon. Add 1.5 equiv of potassium tert-butoxide (KOtBu) dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality: KOtBu is chosen because it is strong enough to deprotonate the weakly acidic methyl group of 2-picoline, generating a nucleophilic carbanion stabilized by the adjacent pyridine ring, which subsequently attacks the electrophilic oxalate.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1, UV active at 254 nm). The reaction is complete when the 2-picoline spot is fully consumed, yielding ethyl 3-(pyridin-2-yl)-2-oxopropanoate.

Step 2: Selective Ketone Reduction
  • Objective: Convert the α -keto ester to the α -hydroxy ester.

  • Procedure: Dissolve the crude intermediate in absolute ethanol. Cool to 0°C and add 1.0 equiv of sodium borohydride (NaBH₄) in small portions. Stir for 1 hour, then quench with 1M HCl to destroy excess hydride. Extract and concentrate.

  • Causality: NaBH₄ is utilized as a mild hydride donor. It selectively reduces the highly electrophilic α -ketone without cleaving the less reactive ester linkage, preventing premature polymerization or degradation.

  • Self-Validation: Confirm reduction via IR spectroscopy; the α -ketone C=O stretch (~1715 cm⁻¹) must vanish, replaced by a broad O-H stretch (~3400 cm⁻¹).

Step 3: Saponification and Salt Formation
  • Objective: Deprotect the ester and isolate the stable hydrochloride salt.

  • Procedure: Dissolve the intermediate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 2 hours. Evaporate the THF, cool the aqueous layer, and acidify to pH ~1 using concentrated HCl. Lyophilize or crystallize from ethanol/ether.

  • Causality: Hydroxide ions attack the ester carbonyl, initiating a tetrahedral intermediate that collapses to release ethanol. Acidification with HCl forces the basic pyridine nitrogen to protonate, precipitating the highly stable hydrochloride salt ([1]).

  • Self-Validation: ¹H NMR in D₂O must show the complete absence of ethyl ester protons (no triplet at 1.2 ppm or quartet at 4.1 ppm).

Analytical Characterization

For quality control and structural verification of the synthesized hydrochloride salt, the following analytical signatures are expected:

  • ¹H NMR (D₂O, 400 MHz): Pyridine protons (δ 7.5 - 8.5 ppm, 4H, multiplet), α -CH (δ 4.4 ppm, 1H, dd, coupled to adjacent CH₂), β -CH₂ (δ 3.2 - 3.4 ppm, 2H, m, diastereotopic protons due to the adjacent chiral center).

  • ¹³C NMR (D₂O, 100 MHz): Carboxyl carbon (δ 175 ppm), Pyridine carbons (δ 120-150 ppm), α -CH (δ 70 ppm), β -CH₂ (δ 40 ppm).

  • FT-IR (KBr pellet): Broad O-H stretch (3400-2500 cm⁻¹), strong C=O stretch (1720 cm⁻¹), C=N and C=C aromatic stretches (1600-1450 cm⁻¹).

References

  • National Center for Biotechnology Information (NCBI). "2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794." PubChem Compound Database.[Link]

  • National Center for Biotechnology Information (NCBI). "2-Hydroxy-3-(pyridin-2-yl)propanoic acid | C8H9NO3 | CID 413583." PubChem Compound Database.[Link]

Sources

Foundational

Cytotoxicity Profile of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid in Mammalian Cell Cultures: A Comprehensive Technical Guide

Executive Summary Evaluating the cytotoxicity of bifunctional small molecules requires a rigorous, multi-parametric approach. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (2-H3PPA) is a unique structural entity combining a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the cytotoxicity of bifunctional small molecules requires a rigorous, multi-parametric approach. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (2-H3PPA) is a unique structural entity combining a biologically active pyridine ring with an alpha-hydroxy acid (AHA) moiety. Because these two functional groups trigger divergent cellular stress pathways, standard single-endpoint viability assays often yield misleading data.

As an Application Scientist, I have designed this whitepaper to provide researchers with a field-proven, self-validating methodological framework for profiling 2-H3PPA. By understanding the mechanistic causality behind the compound's structure, we can deploy orthogonal assays that accurately map its cytotoxic, cytostatic, and apoptotic signatures across mammalian cell lines.

Structural Rationale & Mechanistic Hypotheses

To design a robust cytotoxicity screening protocol, we must first deconstruct the molecule's functional groups and predict their cellular interactions based on established pharmacological analogs.

The Pyridine Moiety: Kinase Inhibition and Apoptosis

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in anticancer drug development[1].2[2]. The nitrogen heteroatom readily participates in hydrogen bonding within the ATP-binding pockets of various kinases, making targeted kinase inhibition a primary suspect for its cytotoxic mechanism.

The Alpha-Hydroxy Acid (AHA) Moiety: Mitochondrial and ER Stress

The propanoic acid tail featuring an alpha-hydroxyl group classifies 2-H3PPA as an AHA.3[3]. Furthermore,4[4].

MechanisticPathway Compound 2-Hydroxy-3-(pyridin-2-yl) propanoic acid Pyridine Pyridine Moiety Compound->Pyridine AHA Alpha-Hydroxy Acid (AHA) Moiety Compound->AHA Kinase Kinase Inhibition (e.g., PIM-1) Pyridine->Kinase ROS ROS Generation Pyridine->ROS pH_Drop Intracellular Acidification AHA->pH_Drop MitoStress Mitochondrial Depolarization AHA->MitoStress Arrest Cell Cycle Arrest (G0/G1 or G2/M) Kinase->Arrest pH_Drop->MitoStress Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis MitoStress->Apoptosis Arrest->Apoptosis

Proposed dual-pathway cytotoxicity mechanism of 2-H3PPA in mammalian cells.

Experimental Design & Cell Line Selection

To capture the full toxicological profile of 2-H3PPA, a multi-lineage panel is required. Testing on a single cell line will obscure tissue-specific resistance mechanisms.

  • HaCaT (Human Immortalized Keratinocytes): Essential for evaluating the AHA-mediated dermal toxicity, as AHAs are commonly encountered in topical applications.

  • HepG2 (Human Hepatocellular Carcinoma): Serves as a model for systemic metabolic toxicity and hepatic clearance.

  • MCF-7 (Human Breast Adenocarcinoma): A standard benchmark for evaluating the anti-proliferative efficacy of pyridine-based scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks. By multiplexing our assays, we create a self-validating system that prevents false positives—such as mistaking transient metabolic suppression for actual cell death.

Protocol 1: Multiplexed Viability Assay (MTT & LDH Release)

Causality Note: AHAs can temporarily suppress mitochondrial reductase activity without causing cell death. Relying solely on an MTT assay can yield an artificially low IC50. By multiplexing with an LDH (Lactate Dehydrogenase) release assay, we confirm whether the loss of metabolic signal correlates with actual cell membrane rupture (true cytotoxicity).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply 2-H3PPA in a serial dilution range (e.g., 0.1 µM to 5 mM) in serum-free media to prevent protein-binding artifacts. Incubate for 48 hours.

  • LDH Extraction (Membrane Integrity): Carefully transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes, add stop solution, and measure absorbance at 490 nm.

  • MTT Assay (Metabolic Activity): To the original plate containing the cells and remaining media, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours.

  • Solubilization: Aspirate the media, add 100 µL of DMSO to dissolve the formazan crystals, and read absorbance at 570 nm.

Protocol 2: Apoptosis & Cell Cycle Profiling (Annexin V/PI)

Causality Note: Differentiating early apoptosis from acute necrosis is critical. Pyridine derivatives typically induce programmed cell death (apoptosis), whereas extreme pH shifts from high concentrations of AHAs may cause uncontrolled necrosis.

Step-by-Step Methodology:

  • Harvesting: Collect both the culture media (containing late apoptotic/necrotic floating cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. (Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis).

Protocol 3: Mitochondrial Membrane Potential (JC-1 Assay)

Causality Note: To directly validate the hypothesis that the AHA moiety induces mitochondrial stress, we use JC-1 dye. In healthy cells, JC-1 forms red fluorescent aggregates in the mitochondria. Upon AHA-induced depolarization, it diffuses into the cytoplasm as green fluorescent monomers.

Step-by-Step Methodology:

  • Treatment: Treat cells with the calculated IC50 concentration of 2-H3PPA for 24 hours.

  • Staining: Add JC-1 dye to a final concentration of 2 µM directly into the culture media. Incubate for 30 minutes at 37°C.

  • Washing: Wash cells twice with warm PBS to remove background fluorescence.

  • Imaging/Quantification: Analyze via fluorescence microscopy or flow cytometry, calculating the Red/Green fluorescence ratio. A decrease in the ratio confirms mitochondrial depolarization.

Workflow Seed 1. Cell Seeding (HepG2, HaCaT, MCF-7) Treat 2. 2-H3PPA Treatment (0 - 5 mM, 24-72h) Seed->Treat Split Treat->Split Assay1 3A. MTT/LDH Assay (Viability & Membrane) Split->Assay1 Assay2 3B. Flow Cytometry (Annexin V/PI) Split->Assay2 Assay3 3C. JC-1 Probe (Mitochondrial Potential) Split->Assay3 Analyze 4. Multi-parametric Data Integration Assay1->Analyze Assay2->Analyze Assay3->Analyze

Multiparametric experimental workflow for robust cytotoxicity profiling.

Quantitative Data Presentation & Benchmarking

Because 2-H3PPA is a highly specific derivative, empirical IC50 generation is required. However, as an Application Scientist, I benchmark expected outcomes against structurally homologous compounds to guide initial dose-ranging studies. The table below synthesizes quantitative expectations based on the literature.

Compound Class / ScaffoldRepresentative Cell LinePrimary Cytotoxic MechanismTypical IC50 Range (48h)
Pyridine Derivatives (e.g., Pyrido-pyrimidines)MCF-7 (Breast Cancer)Kinase inhibition, p53-p21 driven apoptosis0.5 µM – 15 µM
Alpha-Hydroxy Acids (e.g., Malic/Citric Acid)HaCaT (Keratinocytes)Intracellular acidification, Mitochondrial stress5 mM – 20 mM
2-H3PPA (Hypothesized Profile)HepG2 / MCF-7Dual-action (Mitochondrial stress + Kinase targeting)50 µM – 2 mM

Table 1: Comparative cytotoxicity benchmarks for pyridine and AHA scaffolds used to establish dose-ranging parameters for 2-H3PPA.

Conclusion & Translational Outlook

The cytotoxicity profile of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid cannot be accurately mapped using a single-dimensional approach. Its structural duality means it possesses the potent kinase-targeting capabilities of a pyridine ring, tempered by the mitochondrial-disrupting behavior of an alpha-hydroxy acid.

By implementing the self-validating, multiplexed protocols outlined in this guide—specifically pairing metabolic assays (MTT) with membrane integrity assays (LDH), and validating apoptotic pathways via flow cytometry—researchers can confidently isolate the specific mechanisms of cell death. This rigorous profiling is essential before advancing 2-H3PPA or its derivatives into higher-order in vivo pharmacokinetic or dermatological safety models.

References

  • Source: PMC (nih.gov)
  • Title: Citric Acid Induces Cell-cycle Arrest and Apoptosis of Human Immortalized Keratinocyte Cell Line (HaCaT)
  • Title: Triggering Apoptotic Death of Human Epidermal Keratinocytes by Malic Acid: Involvement of Endoplasmic Reticulum Stress- and Mitochondria-Dependent Signaling Pathways Source: MDPI URL
  • Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen URL

Sources

Exploratory

Structural Elucidation of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Derivatives: A Comprehensive Analytical Framework

Executive Summary As medicinal chemistry increasingly targets complex protein-protein interactions, the demand for chiral, multifunctional scaffolds has surged. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (also known as 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly targets complex protein-protein interactions, the demand for chiral, multifunctional scaffolds has surged. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (also known as 3-(pyridin-2-yl)lactic acid) and its derivatives represent a highly versatile class of bifunctional molecules[1]. Characterized by a pyridine heterocycle, a chiral α-hydroxy center at C2, and a terminal carboxylic acid, these molecules present unique challenges and opportunities in structural elucidation.

As a Senior Application Scientist, I approach structural elucidation not as a checklist of techniques, but as a self-validating system of logical proofs. This whitepaper details the causal relationships between the molecular topography of these derivatives and their spectroscopic behaviors, providing a robust framework for determining conformational dynamics, absolute stereochemistry, and atomic connectivity.

Pillar I: Conformational Dynamics & Intramolecular Hydrogen Bonding

The structural behavior of 2-hydroxy-3-(pyridin-2-yl)propanoic acid in solution is dictated by the competitive interplay of intramolecular hydrogen bonding. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while both the α-hydroxyl and carboxylic acid protons serve as donors.

The Causality of Spectroscopic Shifts

When an intramolecular hydrogen bond forms between the pyridine nitrogen and the α-hydroxyl group (N···H–O), the electron density around the participating proton is drawn away, resulting in a pronounced deshielding effect. Conversely, the engagement of the pyridine nitrogen's lone pair increases its local shielding.

According to established spectroscopic principles for pyridine derivatives[2]:

  • 1 H NMR: The participating hydroxyl or carboxyl proton will exhibit a significant downfield shift (often >10 ppm in non-polar solvents like CDCl 3​ ), which is concentration-independent—a hallmark of intramolecular rather than intermolecular bonding.

  • 15 N NMR: The pyridine nitrogen will exhibit a diagnostic upfield shift (lower ppm) relative to the free, non-hydrogen-bonded pyridine state.

  • FT-IR Spectroscopy: The O-H or C=O stretching frequencies will shift to lower wavenumbers due to the weakening of the covalent bond upon H-bond formation.

H_Bonding A 2-Hydroxy-3-(pyridin-2-yl) propanoic acid B 1H NMR Analysis A->B C 15N NMR Analysis A->C F IR Spectroscopy A->F D Downfield Shift (OH/COOH) (>10 ppm) B->D E Upfield Shift (Pyridine N) Shielding Effect C->E H Confirmed Intramolecular H-Bonding (Stable Conformer) D->H E->H G O-H / C=O Stretch Lower Wavenumber F->G G->H

Multimodal spectroscopic workflow for confirming intramolecular hydrogen bonding.

Pillar II: Absolute Stereochemical Elucidation

The C2 carbon of 2-hydroxy-3-(pyridin-2-yl)propanoic acid is a stereogenic center. Because enantiomers possess identical scalar NMR properties in an achiral environment, standard 1D/2D NMR cannot distinguish between the (R) and (S) configurations. To break this symmetry, we must introduce a chiral anisotropic environment.

The Modified Mosher’s Ester Analysis

The gold standard for determining the absolute configuration of secondary carbinols (α-hydroxy acids) is the Mosher's ester analysis using α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[3].

The Mechanistic Logic: By derivatizing the α-hydroxyl group with both (R)

  • and (S) -MTPA-Cl, we create two distinct diastereomers. The phenyl ring of the MTPA group generates a strong magnetic shielding cone. In the preferred conformation of the Mosher ester, the MTPA phenyl ring shields the protons that are spatially situated beneath it. By calculating the difference in chemical shifts ( ΔδSR=δS​−δR​ ) for the protons adjacent to the chiral center (e.g., the C3 methylene protons and the pyridine ring protons), we can map the 3D spatial arrangement and definitively assign the absolute configuration at C2.
Step-by-Step Methodology: Mosher's Ester Derivatization

To ensure a self-validating protocol, the carboxylic acid must first be protected (e.g., as a methyl ester) to prevent competitive mixed-anhydride formation.

  • Carboxyl Protection: React the 2-hydroxy-3-(pyridin-2-yl)propanoic acid with trimethylsilyldiazomethane (TMS-CHN 2​ ) in MeOH/CH 2​ Cl 2​ to yield the methyl ester. Isolate via flash chromatography.

  • Parallel Aliquoting: Divide the purified methyl ester into two equal aliquots (approx. 5 mg each) in dry, septum-sealed NMR tubes.

  • Diastereomeric Derivatization:

    • Tube A: Add 0.5 mL of dry CDCl 3​ or pyridine- d5​ , followed by 3 equivalents of (R) -MTPA-Cl and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Tube B: Add identical reagents, substituting with (S) -MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 2-4 hours, monitoring completion via in-situ 1 H NMR.

  • Data Extraction: Acquire high-resolution 1 H NMR spectra for both tubes. Extract the exact chemical shifts ( δ ) for the C3 diastereotopic protons and the pyridine C4'/C5' protons.

  • Stereochemical Assignment: Calculate ΔδSR . A positive Δδ value indicates the proton is situated on the right side of the Mosher plane, while a negative value places it on the left. Map these vectors to the standard Mosher model to assign (R) or (S) configuration.

Mosher Step1 Isolate Enantiopure Alpha-Hydroxy Acid Step2 Aliquot into Two Parallel Reactions Step1->Step2 Step3A React with (R)-MTPA-Cl (Pyridine, DMAP) Step2->Step3A Step3B React with (S)-MTPA-Cl (Pyridine, DMAP) Step2->Step3B Step4A Yields (S)-Mosher Ester Step3A->Step4A Step4B Yields (R)-Mosher Ester Step3B->Step4B Step5 Extract 1H NMR Chemical Shifts (δ) Step4A->Step5 Step4B->Step5 Step6 Calculate Δδ(S-R) for adjacent protons Step5->Step6 Step7 Assign Absolute Stereochemistry (C2) Step6->Step7

Step-by-step logical workflow for Mosher's ester derivatization and stereochemical assignment.

Pillar III: Advanced Spectroscopic Validation & Data Presentation

A rigorous structural elucidation requires orthogonal validation. The connectivity of the pyridine ring to the propanoic acid backbone must be confirmed via 2D NMR techniques (COSY, HSQC, and HMBC), while the exact mass and formula are verified via High-Resolution Mass Spectrometry (HRMS).

Diagnostic Data Summary

The following table summarizes the expected quantitative data profile for a standard 2-hydroxy-3-(pyridin-2-yl)propanoic acid derivative (free base form in DMSO- d6​ ).

Analytical TechniqueTarget Nucleus / BondExpected Value / ShiftDiagnostic Significance
HRMS (ESI+) [M+H]+ m/z 168.0655Confirms exact molecular formula (C 8​ H 9​ NO 3​ )[1].
1 H NMR C2-H (Chiral Center) δ 4.30 - 4.50 ppm (dd)Splitting confirms coupling to diastereotopic C3 protons.
1 H NMR C3-H 2​ (Methylene) δ 3.00 - 3.30 ppm (m)Diastereotopic nature confirms adjacent chiral center.
13 C NMR C 1 (Carboxyl C=O) δ 174.0 - 176.0 ppmConfirms oxidation state of the terminal acid.
13 C NMR C 2 (Chiral C-OH) δ 70.0 - 72.0 ppmCharacteristic shift for an α -hydroxy carbon.
15 N NMR Pyridine N δ ~250 - 270 ppmUpfield shift indicates participation in H-bonding[2].
2D HMBC C3-H Pyridine C2' 3JCH​ CorrelationDefinitively links the aliphatic chain to the pyridine ring.

Conclusion

The structural elucidation of 2-hydroxy-3-(pyridin-2-yl)propanoic acid derivatives requires a synergistic approach that marries fundamental physical chemistry with advanced spectroscopy. By understanding the causality behind intramolecular hydrogen bonding and leveraging the anisotropic effects of chiral derivatizing agents like MTPA-Cl, researchers can build a self-validating analytical matrix. This rigorous methodology ensures that the 3D conformation, absolute stereochemistry, and atomic connectivity are not merely observed, but mathematically and logically proven.

References

  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives The Royal Society Publishing URL:[Link][2]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Nature Protocols (via ResearchGate) URL:[Link][3]

  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794 National Center for Biotechnology Information (PubChem) URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly atom-economical, scalable, and self-validating protocol for the synthesis of 2-hydroxy-3-(pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly atom-economical, scalable, and self-validating protocol for the synthesis of 2-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride via direct C(sp³)–H functionalization.

Introduction & Strategic Rationale

Heteroaryl-substituted α -hydroxy acids are highly valued in medicinal chemistry as versatile building blocks for peptidomimetics, chiral auxiliaries, and metalloenzyme inhibitors. Traditionally, the synthesis of 3-(2-pyridyl)lactic acid derivatives relied on multi-step sequences, such as the Reformatsky reaction of 2-pyridinecarboxaldehyde or cyanohydrin formation followed by rigorous hydrolysis.

This application note details a modern, streamlined approach leveraging the innate acidity of the α -methyl group of 2-methylpyridine (2-picoline). By employing a copper-catalyzed direct C(sp³)–H addition to ethyl glyoxylate [1], researchers can bypass pre-functionalization steps (such as halogenation or metalation). The resulting ester is then subjected to controlled saponification to yield the target compound as a stable hydrochloride salt [2].

Visualized Synthetic Workflow

The synthesis is divided into two primary stages: the Lewis acid-catalyzed C–C bond formation and the subsequent base-mediated ester hydrolysis.

SynthesisWorkflow A 2-Methylpyridine + Ethyl Glyoxylate B Ethyl 2-hydroxy-3- (pyridin-2-yl)propanoate A->B Cu(OTf)2 (5 mol%) 1,10-phenanthroline Toluene, 60 °C, 24h C 2-Hydroxy-3-(pyridin-2-yl) propanoic acid HCl B->C 1. LiOH, THF/H2O 2. HCl (aq) to pH 2 3. Lyophilization

Figure 1: Two-step synthetic workflow for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Mechanistic Insights & Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and scaling. The transformation relies on the dual coordination capability of the Cu(II) center.

Causality of the Catalyst: The Cu(OTf)₂ catalyst coordinates to both the nitrogen atom of 2-methylpyridine and the carbonyl oxygen of ethyl glyoxylate. This proximity effect simultaneously increases the acidity of the picoline methyl protons and enhances the electrophilicity of the aldehyde. Deprotonation yields a transient nucleophilic enamine/enolate species that undergoes an intramolecular aldol-type addition.

MechanisticCycle Cu Cu(II) Catalyst Complex Coord Coordination of 2-Picoline & Glyoxylate Cu->Coord Deprot C(sp3)-H Deprotonation (Enamine/Enolate formation) Coord->Deprot Addition Aldol-type Addition Deprot->Addition Product Product Release Addition->Product Product->Cu Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the Cu(II)-mediated C(sp3)-H functionalization.

Reaction Optimization Data

To demonstrate the necessity of the specific reagents chosen for Step 1, the following table summarizes the quantitative impact of catalyst and ligand selection on the reaction yield.

EntryCatalyst (5 mol%)Ligand (5 mol%)SolventTemp (°C)Yield (%)
1NoneNoneToluene60Trace
2Cu(OAc)₂1,10-PhenanthrolineToluene6045
3Cu(OTf)₂NoneToluene6062
4 Cu(OTf)₂ 1,10-Phenanthroline Toluene 60 88
5Cu(OTf)₂1,10-PhenanthrolineTHF6071

Data Interpretation: The highly Lewis acidic Cu(OTf)₂ outperforms Cu(OAc)₂, while the bidentate 1,10-phenanthroline ligand stabilizes the copper center, preventing catalyst aggregation and maximizing turnover [1].

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-3-(pyridin-2-yl)propanoate

This step establishes the carbon skeleton via direct C–H functionalization.

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry nitrogen (N₂).

  • Catalyst Formation: Add Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 18.1 mg, 0.05 mmol) and 1,10-phenanthroline (9.0 mg, 0.05 mmol) to the flask. Inject anhydrous toluene (4.0 mL) and stir at room temperature for 10 minutes. The solution will turn a characteristic light blue/green, indicating the formation of the active catalyst complex.

  • Reagent Addition: Inject 2-methylpyridine (93.1 mg, 1.0 mmol, 1.0 equiv). Subsequently, add ethyl glyoxylate (245 mg of a 50% w/w solution in toluene, 1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the flask and heat in an oil bath at 60 °C for 24 hours.

    • Causality Note: Heating at 60 °C provides the exact activation energy required for the C–H deprotonation. Exceeding this temperature risks the thermal polymerization of ethyl glyoxylate, drastically reducing the yield.

  • Workup (Self-Validating): Cool the mixture to room temperature and dilute with ethyl acetate (10 mL). Filter the mixture through a short pad of Celite to remove the insoluble copper catalyst. A clear, pale-yellow filtrate indicates successful catalyst removal.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (eluent: Hexanes/Ethyl Acetate, 3:1 to 1:1 v/v). The product elutes as a viscous pale oil.

Step 2: Saponification to 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Hydrochloride

This step unmasks the carboxylic acid and stabilizes the zwitterionic product.

  • Dissolution: Dissolve the purified ethyl 2-hydroxy-3-(pyridin-2-yl)propanoate (156 mg, 0.8 mmol) in a 1:1 v/v mixture of THF and deionized water (4.0 mL total). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 50.4 mg, 1.2 mmol, 1.5 equiv) in one portion.

    • Causality Note: LiOH is explicitly chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the α -hydroxy group and preventing base-catalyzed retro-aldol degradation (cleavage back to 2-picoline and glyoxylate) that frequently occurs under harsh basic conditions.

  • Monitoring: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor reaction progress via TLC (stain with KMnO₄). The complete disappearance of the high-Rf ester spot validates the end of the reaction.

  • Phase Extraction: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous phase with diethyl ether (2 × 5 mL).

    • Trustworthiness Check: Discarding the organic layer removes unreacted starting materials and non-polar organic impurities, ensuring the aqueous layer contains only the lithium salt of the product.

  • Acidification: Cool the aqueous phase to 0 °C and carefully add 1M aqueous HCl dropwise until the solution reaches pH 2.0 (verify with pH paper).

    • Causality Note: The target molecule is an amino acid analogue. Acidifying to pH 2 fully protonates the basic pyridine ring (pKa ~5.2), converting the difficult-to-isolate zwitterion into a highly water-soluble, stable hydrochloride salt [2].

  • Isolation: Lyophilize (freeze-dry) the acidic aqueous solution to obtain a solid residue.

  • Desalting: To remove inorganic LiCl, triturate the crude solid with anhydrous ethanol (3 × 5 mL). Filter the suspension and concentrate the filtrate. Recrystallize from ethanol/diethyl ether to yield the pure hydrochloride salt as a white crystalline powder.

Analytical Characterization Standards

To verify the success of the synthesis, the isolated compound should match the following analytical profile:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, D₂O): δ 8.65 (d, J = 5.8 Hz, 1H), 8.42 (td, J = 7.9, 1.5 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.88 (t, J = 6.8 Hz, 1H), 4.55 (dd, J = 7.5, 4.5 Hz, 1H, α -CH), 3.45 (dd, J = 15.0, 4.5 Hz, 1H, β -CH₂), 3.28 (dd, J = 15.0, 7.5 Hz, 1H, β -CH₂).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₀NO₃⁺ [M-Cl]⁺: 168.06; Found: 168.1.

References

  • Title: Copper-catalysed addition of α -alkyl azaarenes to ethyl glyoxylate via direct C(sp³)–H activation Source: RSC Advances, 2012, 2, 5968-5971. URL: [Link]

Application

Application Note: 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid as a Versatile N,O,O-Tridentate Ligand in Transition Metal Coordination

Executive Summary In the rapidly evolving fields of metallodrug design and biomimetic catalysis, the selection of a highly tunable, structurally robust ligand is paramount. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of metallodrug design and biomimetic catalysis, the selection of a highly tunable, structurally robust ligand is paramount. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (often referred to as 3-(2-pyridyl)lactic acid) offers a unique triad of donor atoms: a soft-borderline pyridine nitrogen, a hard alpha-hydroxyl oxygen, and a hard carboxylate oxygen. This Application Note provides an authoritative, field-proven guide to leveraging this molecule as an N,O,O-tridentate ligand. By understanding the causality behind its pH-dependent coordination modes, researchers can rationally design both mononuclear therapeutic agents and dinuclear catalytic frameworks.

Chemical Architecture & Mechanistic Coordination Logic

Commercially available primarily as a hydrochloride salt (CID 54598794)[1], 2-Hydroxy-3-(pyridin-2-yl)propanoic acid ( H2​L ) must be carefully neutralized to unlock its coordination potential. The structural topology of this ligand allows it to form fused 5-membered and 6-membered metallacycles upon coordination. This dual-ring chelation imparts immense thermodynamic stability to the resulting transition metal complexes, a phenomenon well-documented in related N,O,O-tridentate systems such as 2,6-pyridinedicarboxylic acid[2].

The Causality of pH-Driven Coordination

The coordination behavior of H2​L is strictly governed by the basicity of the reaction medium:

  • Weak Base (pH 4–6): Addition of a mild organic base (e.g., Triethylamine) deprotonates only the highly acidic carboxylic acid group, generating the monoanion ( HL− ). In this state, the ligand typically acts as a bidentate (N,O) chelator, leaving the hydroxyl group protonated and uncoordinated.

  • Strong Base (pH > 8): Addition of a strong inorganic base (e.g., KOH) deprotonates both the carboxylate and the alpha-hydroxyl group, yielding the dianion ( L2− ). The deprotonated hydroxyl oxygen becomes a powerful μ2​ -bridging donor, driving the assembly of dinuclear or polymeric clusters[3].

Pathway LIG 2-Hydroxy-3-(pyridin-2-yl) propanoic acid (H2L) DEP1 Mono-deprotonation (Carboxylate) LIG->DEP1 Weak Base (pH 4-6) DEP2 Di-deprotonation (Carboxylate + Hydroxyl) LIG->DEP2 Strong Base (pH > 8) BID Bidentate (N,O) Coordination DEP1->BID M(II) Salts TRI Tridentate (N,O,O) Coordination DEP1->TRI Labile Metal Centers DEP2->TRI High-Affinity Metals DRUG Therapeutic Mononuclear Complexes BID->DRUG Ru(II), Pt(II) CAT Catalytic Dinuclear Complexes TRI->CAT Cu(II), Ni(II) TRI->DRUG Ru(II) Arene

Fig 1. pH-dependent deprotonation and resulting coordination modes of the N,O,O-ligand.

High-Value Applications in Applied Chemistry

A. Metallodrug Development (Anticancer Agents)

In drug development, the stability of the metal-ligand bond in physiological aqueous environments is critical. Ruthenium(II) arene complexes utilizing N,O,O-tridentate ligands have demonstrated exceptional antiproliferative potency, particularly against chemo-resistant carcinoma cell lines[4]. The tridentate nature of 2-Hydroxy-3-(pyridin-2-yl)propanoate prevents premature ligand dissociation in the bloodstream, ensuring the intact delivery of the Ru(II) pharmacophore to the intracellular target.

B. Biomimetic Catalysis

For industrial and synthetic catalysis, mimicking the active sites of metalloenzymes (like catechol oxidase) is a major goal. When fully deprotonated, the alpha-hydroxyl group of this ligand acts as a bridge between two Cu(II) or Ni(II) centers. This brings the metals into close proximity (typically 2.9–3.2 Å), enabling the cooperative multi-electron redox transfers required for efficient catalytic oxidation[5].

Self-Validating Experimental Protocols

The following protocols have been engineered to include built-in validation checks, ensuring that researchers can verify success at intermediate stages rather than relying solely on end-point characterization.

Workflow A 1. Ligand Preparation Dissolve H2L in MeOH/H2O B 2. pH Adjustment Add KOH or Et3N (1-2 eq) A->B C 3. Metal Addition Dropwise addition of M(II) salt B->C D 4. Reflux & Assembly Heat at 60-80°C for 4-12 h C->D E 5. Isolation Cooling, Filtration & Washing D->E F 6. Validation XRD, NMR, IR, ESI-MS E->F

Fig 2. Standardized experimental workflow for synthesizing metal-ligand coordination complexes.

Protocol A: Synthesis of Mononuclear Ru(II) Arene Complexes (Therapeutic Model)

Objective: Isolate a stable, mononuclear Ru(II) complex utilizing the ligand in a mono-deprotonated, bidentate (N,O) mode.

  • Ligand Solubilization: Suspend 1.0 mmol of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride in 15 mL of anhydrous methanol.

    • Causality: Methanol is chosen to balance the solubility of the polar hydrochloride salt while allowing for easy solvent evaporation during crystallization.

  • Controlled Deprotonation: Add exactly 2.0 mmol of Triethylamine ( Et3​N ) dropwise while stirring at room temperature.

    • Validation Check: The cloudy suspension will clarify into a transparent solution within 5 minutes, indicating the successful neutralization of the HCl salt and the carboxylic acid proton.

  • Metal Complexation: Add 0.5 mmol of the ruthenium precursor [Ru(p−cymene)Cl2​]2​ to the solution.

  • Thermal Assembly: Reflux the mixture at 65°C for 6 hours under a nitrogen atmosphere.

    • Causality: The inert atmosphere prevents the oxidative degradation of the ligand, while the thermal energy overcomes the kinetic barrier of displacing the chloride ligands on the Ru(II) dimer.

  • Isolation: Concentrate the solution to 5 mL under reduced pressure. Add 15 mL of diethyl ether to precipitate the complex. Filter, wash with cold ether, and dry under a vacuum.

Protocol B: Synthesis of Dinuclear Cu(II) Complexes (Catalytic Model)

Objective: Force the ligand into a fully deprotonated L2− state to promote μ2​ -hydroxyl bridging between two Cu(II) centers.

  • Ligand Solubilization: Dissolve 1.0 mmol of the ligand hydrochloride in a 1:1 mixture of Methanol/Water (20 mL).

  • Aggressive Deprotonation: Add 3.1 mmol of KOH (aqueous, 1M) dropwise.

    • Causality: A strong inorganic base is required to strip the highly retained alpha-hydroxyl proton. The 3.1 equivalents account for the HCl salt (1 eq), the carboxylate (1 eq), and the hydroxyl group (1 eq), plus a slight excess to maintain a basic pH.

  • Metal Addition: Slowly add 1.0 mmol of Cu(CH3​COO)2​⋅H2​O dissolved in 10 mL of methanol.

    • Validation Check: An immediate color shift from pale blue to deep forest green occurs, visually confirming the formation of the Cu-N and Cu-O bonds.

  • Crystallization: Stir at 50°C for 2 hours, then filter the hot solution to remove any insoluble Cu(OH)2​ byproducts. Allow the filtrate to evaporate slowly at room temperature over 5-7 days to yield X-ray quality crystals.

Quantitative Data & Diagnostic Markers

To ensure rigorous self-validation of the synthesized complexes, researchers must cross-reference their analytical data against established spectroscopic benchmarks. The table below summarizes the causal shifts expected when 2-Hydroxy-3-(pyridin-2-yl)propanoic acid successfully coordinates to a transition metal.

Analytical MethodFree Ligand ( H2​L⋅HCl )Metal Complex (M-L)Causal Interpretation of Shift
FT-IR ( νC=O​ ) ~1725 cm⁻¹ (Strong)~1610 - 1635 cm⁻¹The dramatic shift to lower wavenumbers confirms the deprotonation of the carboxylic acid and the delocalization of electron density upon metal coordination.
FT-IR ( νO−H​ ) ~3400 cm⁻¹ (Broad)Disappears / SharpensDisappearance indicates the full deprotonation of the alpha-hydroxyl group (Protocol B). If it remains but sharpens, the hydroxyl is protonated but hydrogen-bonded.
¹H NMR (Pyridine H6​ ) ~8.55 ppm~8.90 - 9.10 ppmDownfield deshielding occurs because the pyridine nitrogen donates its lone pair to the electropositive metal center, withdrawing electron density from the aromatic ring.
¹H NMR ( α -CH) ~4.45 ppm~5.15 - 5.30 ppmThe proton adjacent to the hydroxyl/carboxylate groups experiences severe deshielding due to the inductive pull of the coordinated metal ion.
ESI-MS (Positive) m/z 168.06 [M+H]+ Isotope-dependentThe emergence of a distinct isotopic distribution pattern (e.g., Ru or Cu isotopes) mathematically validates the exact metal-to-ligand stoichiometry.

References

  • 2-Hydroxy-3-(pyridin-2-yl)
  • Source: zenodo.
  • Source: rsc.
  • Synthesis, Crystal Structures, Magnetic Properties and Catecholase Activity of Double Phenoxido-Bridged Penta-Coordinated Dinuclear Nickel(II)
  • Source: researchgate.

Sources

Method

Application Note: 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid (HPPA) in Targeted Drug Delivery Systems

Executive Summary & Chemical Rationale The development of targeted drug delivery systems requires molecular building blocks that can interface seamlessly between inorganic therapeutic payloads and complex biological envi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of targeted drug delivery systems requires molecular building blocks that can interface seamlessly between inorganic therapeutic payloads and complex biological environments. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (HPPA) is a highly versatile, bifunctional chelating agent (BFCA) that fulfills this role. Structurally, HPPA features a pyridine ring, an alpha-hydroxyl group, and a carboxylic acid. This unique N,O,O-donor motif allows it to act as a robust bidentate or tridentate ligand for transition metals[1].

In advanced nanomedicine, HPPA serves two distinct, high-value functions:

  • Stabilizing Ligand for Metallodrugs: HPPA coordinates with Ruthenium(II) arene complexes, enhancing their water solubility and targeting ability to overcome the severe limitations (e.g., chemoresistance, off-target toxicity) of traditional platinum-based drugs[2].

  • pH-Responsive Gatekeeper for Metal-Organic Frameworks (MOFs): HPPA acts as a surface-capping agent for nanoscale MOFs (nMOFs) like UiO-66. The carboxylate anchors to the MOF's Zirconium nodes, while the pyridine ring acts as a pH-triggered molecular switch to control drug release in acidic tumor microenvironments[3].

Table 1: Physicochemical Properties & Delivery Implications
PropertyValueImplication for Drug Delivery
Molecular Formula C8H9NO3Compact targeting moiety; minimizes steric hindrance on nanocarrier surfaces.
Molecular Weight 167.16 g/mol High ligand density can be achieved on nanoparticle coronas.
Donor Atoms N (pyridine), O (hydroxyl), O (carboxyl)Enables highly stable bidentate (N,O) or tridentate (N,O,O) metal chelation[4].
Pyridine pKa ~5.2Acts as a pH-responsive protonation switch in acidic endosomes (pH 5.0–5.5).
Carboxylic pKa ~3.5Facilitates covalent anchoring to Zr-MOF defect sites at mildly acidic pH[5].

Workflow 1: Synthesis of HPPA-Ruthenium(II) Conjugates for Targeted Cancer Therapy

Causality & Rationale

Ruthenium(II) arene complexes are emerging as potent alternatives to cisplatin due to their unique octahedral geometry and ability to mimic iron in biological systems[2]. However, bare Ru(II) complexes often suffer from rapid hydrolysis and poor pharmacokinetics. By introducing HPPA as a chelator, the pyridine nitrogen and carboxylate oxygen form a highly stable N,O-chelate ring with the Ru(II) center[6]. This coordination prevents premature degradation in the bloodstream while allowing the complex to intercalate with nuclear DNA upon entering the cancer cell.

Step-by-Step Protocol: Synthesis of [Ru(η⁶-p-cymene)(HPPA)Cl]
  • Precursor Preparation: Dissolve 0.1 mmol of the ruthenium dimer [Ru(η⁶-p-cymene)Cl2]2 and 0.2 mmol of HPPA in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Deprotonation: Add 0.2 mmol of sodium methoxide (NaOMe) dropwise. Causality: NaOMe selectively deprotonates the carboxylic acid of HPPA, activating the oxygen donor for nucleophilic attack on the Ru(II) center without degrading the arene ligand.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. The solution will transition from a deep orange to a vibrant yellow, indicating the cleavage of the chloride bridge and successful coordination of HPPA.

  • Purification: Concentrate the solvent under reduced pressure to 5 mL. Induce precipitation by adding cold diethyl ether. Filter the resulting yellow microcrystals and wash with cold ether.

  • Drying: Dry the product in a vacuum desiccator overnight.

Workflow 2: Surface Functionalization of UiO-66 nMOFs using HPPA

Causality & Rationale

UiO-66 is a Zirconium-based MOF renowned for its exceptional chemical stability and high drug-loading capacity[3]. However, bare UiO-66 suffers from premature drug leakage and poor colloidal stability in serum. By utilizing Post-Synthetic Modification (PSM), HPPA can be grafted onto the external surface of the MOF[5]. The carboxylate group of HPPA coordinates to the coordinatively unsaturated Zr(IV) defect sites.

Crucially, the exposed pyridine ring acts as a pH-responsive gatekeeper . At physiological pH (7.4), the unprotonated pyridine is hydrophobic, sealing the MOF pores. Upon endocytosis into a cancer cell's endolysosome (pH 5.0), the pyridine nitrogen protonates, inducing electrostatic repulsion and a hydrophilic shift that "opens the gate" to release the encapsulated drug[5].

Pathway A HPPA-Capped UiO-66 (Dox-loaded) B Tumor Cell Endocytosis A->B Targeting C Endolysosome (pH 5.0 - 5.5) B->C Internalization D Protonation of HPPA Pyridine Ring C->D Acidic Trigger E Gate Opening & Doxorubicin Release D->E Conformational Shift F Nuclear DNA Intercalation E->F Drug Diffusion G Apoptosis F->G Cytotoxicity

Figure 1: Mechanism of HPPA-mediated pH-responsive intracellular drug release from UiO-66 nMOFs.

Step-by-Step Protocol: HPPA-Capping of Doxorubicin-Loaded UiO-66
  • Drug Encapsulation: Disperse 100 mg of activated, bare UiO-66 nanoparticles in 20 mL of deionized water. Add 20 mg of Doxorubicin hydrochloride (Dox). Stir for 24 hours at room temperature in the dark to achieve maximum pore encapsulation.

  • Ligand Addition: Add 50 mg of HPPA to the MOF suspension.

  • pH Adjustment (Critical Step): Adjust the pH of the suspension to exactly 6.0 using 0.1 M NaOH. Causality: At pH 6.0, the carboxylic acid of HPPA is deprotonated (active for Zr-binding), but the pyridine ring remains largely unprotonated, preventing it from interfering with the coordination process.

  • Surface Coordination: Stir the mixture at 40°C for 12 hours. Mild heating provides the thermodynamic energy required for HPPA to displace structural water molecules at the Zr6 nodes without degrading the encapsulated Doxorubicin.

  • Purification: Centrifuge the suspension at 10,000 rpm for 10 minutes. Discard the supernatant containing unbound drug and ligand. Wash the pellet three times with deionized water.

  • Lyophilization: Freeze-dry the pellet to obtain the final HPPA-capped, Dox-loaded UiO-66 nanopowder.

Workflow S1 1. Synthesis of Bare UiO-66 nMOFs S2 2. Doxorubicin Loading (Pore Encapsulation) S1->S2 Stir 24h, RT S3 3. Post-Synthetic Modification with HPPA S2->S3 Add HPPA, pH 6.0, 40°C S4 4. Centrifugation & Washing (Remove unreacted) S3->S4 Purification QC 5. QC Validation (PXRD, Zeta, BET) S4->QC Characterization

Figure 2: Experimental workflow for the surface functionalization of UiO-66 with HPPA.

Trustworthiness & Validation (Self-Validating Systems)

To ensure the scientific integrity of the synthesized delivery systems, every batch must pass rigorous Quality Control (QC) metrics. The following table outlines the self-validating analytical criteria required to confirm successful synthesis and functionalization.

Table 2: QC Acceptance Criteria
ModalityAnalytical TechniqueTarget MetricPass/Fail Causality
Ru(II)-HPPA Complex ¹H NMR (D₂O)Pyridine Hα shift from ~8.5 ppm to ~8.9 ppmConfirms direct N-Ru coordination; failure indicates unreacted ligand or failed dimer cleavage.
Ru(II)-HPPA Complex ESI-MSm/z matching [Ru(cymene)(HPPA)]+Validates molecular weight and complex stability.
HPPA-UiO-66 nMOF Zeta PotentialShift from +15 mV (bare) to -5 mV (capped) at pH 7.4Confirms successful surface capping by HPPA, as the carboxylate neutralizes the positive Zr nodes.
HPPA-UiO-66 nMOF PXRDPreservation of 7.4° and 8.5° (2θ) peaksEnsures the acidic functionalization process did not degrade the underlying MOF crystalline lattice.

References

  • Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - MDPI -[Link]

  • The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - MDPI -[Link]

  • Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles -[Link]

  • Mechanistic Investigation into the Selective Anticancer Cytotoxicity and Immune System Response of Surface-Functionalized, Dichloroacetate-Loaded, UiO-66 Nanoparticles - ACS Applied Materials & Interfaces -[Link]

  • Ruthenium Complexes as Anticancer Agents: A Brief History and Perspective - Dovepress -[Link]

  • Ferrocenoyl Pyridine Arene Ruthenium Complexes with Anticancer Properties: Synthesis, Structure, Electrochemistry, and Cytotoxicity - Inorganic Chemistry (ACS) -[Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

Abstract This document provides a detailed protocol for the structural characterization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the structural characterization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the practical aspects of sample preparation, experimental setup, and spectral interpretation for ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural elucidation of polar, heteroaromatic compounds.

Introduction

2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which include a pyridine ring, a carboxylic acid, and a secondary alcohol. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such molecules. NMR spectroscopy is an unparalleled technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2] This application note outlines a systematic approach to obtaining and interpreting high-quality ¹H and ¹³C NMR data for the title compound.

Core Principles and Experimental Rationale

The structural complexity of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, with its combination of aromatic and aliphatic moieties, as well as exchangeable protons (hydroxyl and carboxylic acid), necessitates a carefully considered NMR strategy.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[3][4]

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of each carbon atom (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon).[6][7][8][9] DEPT-135 experiments, for instance, show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[5][7]

The choice of solvent is particularly crucial for this analyte. The presence of acidic (carboxylic acid) and hydroxyl protons can lead to rapid chemical exchange, which can broaden or even obscure their signals.[10] Aprotic, polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred as they can slow down this exchange by forming hydrogen bonds, allowing for the observation of these labile protons and their couplings.[10][11]

Experimental Workflow

A systematic workflow ensures reproducible and high-quality NMR data.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh Compound (10-20 mg for ¹H, 30-50 mg for ¹³C) prep2 Dissolve in 0.6-0.7 mL DMSO-d₆ prep1->prep2 prep3 Filter into 5 mm NMR Tube prep2->prep3 acq1 ¹H NMR Experiment prep3->acq1 Insert Sample into Spectrometer acq2 ¹³C{¹H} NMR Experiment acq1->acq2 acq3 DEPT-135 Experiment acq2->acq3 an1 Process Spectra (FT, Phasing, Baseline Correction) acq3->an1 Transfer Data an2 Reference Spectra (TMS or residual solvent peak) an1->an2 an3 Assign ¹H and ¹³C Signals an2->an3 an4 Correlate with DEPT-135 Data an3->an4 an5 Structural Confirmation an4->an5

Figure 1: A streamlined workflow for the NMR characterization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Detailed Protocols

PART 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[12][13]

  • Compound Weighing: For ¹H NMR, accurately weigh 10-20 mg of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.[14] For ¹³C NMR, a higher concentration is recommended, typically 30-50 mg, due to the lower natural abundance of the ¹³C isotope.[12][13]

  • Solvent Selection and Dissolution:

    • Rationale: DMSO-d₆ is selected for its ability to dissolve the polar analyte and to slow the exchange rate of the -OH and -COOH protons, making them observable.[10][11]

    • Procedure: Add 0.6-0.7 mL of high-purity DMSO-d₆ to the vial containing the sample.[12][15] Vortex or gently sonicate until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[12]

  • Filtration and Transfer:

    • Rationale: Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[12][13]

    • Procedure: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[15] Ensure the final sample height is approximately 4-5 cm.[12]

  • Final Steps: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[14]

PART 2: NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C{¹H} NMRDEPT-135
Spectrometer Freq. 400 MHz100 MHz100 MHz
Pulse Program Standard 1D (e.g., zg30)Standard 1D with decoupling (zgpg30)DEPT-135 pulse sequence
Acquisition Time 2-4 seconds1-2 seconds1-2 seconds
Relaxation Delay 2-5 seconds2-5 seconds2-5 seconds
Number of Scans 8-16512-2048256-1024
Spectral Width 12-16 ppm220-240 ppm220-240 ppm
Temperature 298 K298 K298 K

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. These predictions are based on established chemical shift ranges for similar functional groups.[4][16][17][18]

Molecular Structure with Numbering:

G cluster_labels mol mol C2 C2' C3 C3' C4 C4' C5 C5' C6 C6' N1 N1' C2a C2 C3a C3 C1a C1

Figure 2: Structure of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid with atom numbering for NMR assignment.

¹H NMR Spectral Predictions (in DMSO-d₆)
Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment Notes
H6' ~8.5d~4-5Pyridine proton ortho to nitrogen, most deshielded.
H4' ~7.8t~7-8Pyridine proton para to nitrogen.
H5' ~7.3t~6-7Pyridine proton meta to nitrogen.
H3' ~7.2d~7-8Pyridine proton ortho to the substituent.
H2 ~4.2dd~4-6, ~8-10Methine proton alpha to both hydroxyl and carboxyl groups.
H3a, H3b ~3.0-3.2mMethylene protons adjacent to the pyridine ring and chiral center. Diastereotopic, may appear as complex multiplet.
2-OH Variablebr sHydroxyl proton. Broad signal, position is concentration and temperature dependent.[10][18]
COOH >12.0br sCarboxylic acid proton. Very broad and downfield.[19]
¹³C NMR and DEPT-135 Spectral Predictions (in DMSO-d₆)
CarbonPredicted δ (ppm)DEPT-135 SignalAssignment Notes
C1 ~175AbsentCarboxylic acid carbonyl carbon.[5]
C2' ~158AbsentPyridine carbon attached to the substituent.
C6' ~149Positive (CH)Pyridine carbon ortho to nitrogen.
C4' ~137Positive (CH)Pyridine carbon para to nitrogen.
C5' ~124Positive (CH)Pyridine carbon meta to nitrogen.
C3' ~122Positive (CH)Pyridine carbon meta to nitrogen.
C2 ~72Positive (CH)Methine carbon bearing the hydroxyl group.
C3 ~40Negative (CH₂)Methylene carbon adjacent to the pyridine ring.

Advanced 2D NMR for Unambiguous Assignment

For complete and confident structural verification, 2D NMR experiments are highly recommended.[1][20][21]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. Expected correlations would include H2 with H3a/H3b, and among the coupled pyridine protons (H3' to H4', H4' to H5', H5' to H6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[20] This experiment would definitively link each proton signal to its attached carbon (e.g., H2 to C2, H3a/b to C3, H3' to C3', etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[1] This is crucial for connecting the different fragments of the molecule. For example, correlations from the methylene protons (H3a/b) to the pyridine carbons (C2' and C3') and the methine carbon (C2) would confirm the overall connectivity.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. The protocols and predicted data presented in this application note offer a robust framework for researchers to obtain high-quality, interpretable NMR spectra, ensuring the structural integrity of this and similar molecules in drug discovery and development pipelines. Careful sample preparation, particularly the choice of an appropriate deuterated solvent like DMSO-d₆, is paramount to successfully observing all relevant proton and carbon signals.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • University of Glasgow. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]

  • Scribd. (n.d.). NMR Solvent Selection Guidelines. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). ¹H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Biomarker Discovery Researchers Document Type: Validated Analytical Protocol & Methodological Guide Executive Summary The accurate quantification of highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Biomarker Discovery Researchers Document Type: Validated Analytical Protocol & Methodological Guide

Executive Summary

The accurate quantification of highly polar, amphoteric metabolites presents a persistent challenge in bioanalysis. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (C₈H₉NO₃, Monoisotopic Mass: 167.0582 Da) is a pyridine-substituted α-hydroxy acid[1]. Its dual functionality—a basic pyridine nitrogen and an acidic carboxylic group—results in extreme hydrophilicity and complex chromatographic behavior.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging a High-Strength Silica (HSS) T3 stationary phase and optimized positive Electrospray Ionization (ESI+), this method overcomes the phase-collapse limitations of standard C18 columns and delivers high-fidelity quantification in complex biological matrices.

Methodological Causality: Designing the Analytical Strategy

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply executing a recipe. The physicochemical properties of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid dictate the following analytical choices:

Chromatographic Selection: Why HSS T3?

Standard C18 columns possess high ligand densities that undergo phase collapse (dewetting) when exposed to the >95% aqueous mobile phases required to retain highly polar analytes[2]. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative, it often suffers from prolonged equilibration times and matrix-induced retention shifts[3].

To achieve robust retention, we utilize an HSS T3 column . The T3 stationary phase features a low-density octadecyl ligand bonded to a 100% silica base, which resists dewetting and allows for stable, reproducible retention of polar metabolites under 100% aqueous conditions[3][4][5].

Ionization & Fragmentation Causality (ESI+)

Despite the presence of a carboxylic acid, the pyridine nitrogen possesses a high proton affinity, making Positive ESI (ESI+) the most sensitive ionization mode[6]. The addition of 0.1% Formic Acid to the mobile phase ensures complete protonation of the analyte ( [M+H]+ at m/z 168.1) while simultaneously suppressing the ionization of residual surface silanols on the column, preventing peak tailing.

During Collision-Induced Dissociation (CID), α-hydroxy acids undergo a highly characteristic neutral loss of formic acid (HCOOH, 46 Da)[7]. For our target analyte, this yields a stable quantifier ion at m/z 122.1. A secondary high-energy cleavage between the α and β carbons generates the picolyl cation (m/z 92.1), serving as a highly specific qualifier ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 168.1 Protonated Pyridine Ring Quantifier Quantifier Ion m/z 122.1 Neutral Loss of HCOOH (46 Da) Precursor->Quantifier CID (15 eV) Qualifier Qualifier Ion m/z 92.1 Picolyl Cation Formation Precursor->Qualifier CID (25 eV)

Caption: Proposed collision-induced dissociation (CID) fragmentation pathway in positive ESI mode.

Step-by-Step Sample Preparation Protocol

Biological matrices (e.g., plasma, serum) contain high concentrations of proteins and phospholipids that cause severe ion suppression. We utilize a targeted protein precipitation (PPT) strategy, followed by a critical dilution step to prevent solvent-induced peak breakthrough[5].

Reagents Needed:
  • Extraction Solvent: 100% Acetonitrile (LC-MS Grade) containing 1% Formic Acid.

  • Diluent: 100% Water (LC-MS Grade).

Protocol:
  • Aliquot: Transfer 50 µL of the biological sample into a pre-chilled 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Extraction Solvent (spiked with an appropriate internal standard, e.g., stable-isotope labeled analogue).

    • Causality: The 1% Formic acid disrupts protein-analyte binding by denaturing tertiary protein structures and ensuring the analyte remains fully protonated.

  • Agitation: Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer & Dilution (CRITICAL): Transfer 100 µL of the supernatant into an autosampler vial. Add 100 µL of Diluent (Water) and mix thoroughly.

    • Causality: The supernatant is ~75% organic. Injecting this directly onto a column equilibrated in 99% aqueous mobile phase causes severe band broadening. Diluting 1:1 with water lowers the organic strength, allowing the analyte to focus sharply at the column head.

Workflow A 1. Sample Prep Protein Precipitation (ACN + 1% FA) B 2. Dilution Match Mobile Phase (50% Aqueous) A->B C 3. Chromatography HSS T3 Column (Polar Retention) B->C D 4. Detection ESI+ MRM (High Sensitivity) C->D

Caption: Analytical workflow for the LC-MS/MS quantification of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

LC-MS/MS Instrumental Parameters

Liquid Chromatography (UHPLC) Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4099.01.0Initial
1.000.4099.01.06 (Linear)
4.000.4050.050.06
4.500.405.095.06
5.500.405.095.06
5.600.4099.01.06
7.500.4099.01.06

Note: The 1.0-minute isocratic hold at 99% A is mandatory to ensure adequate retention of the highly polar analyte before the organic ramp begins.

Mass Spectrometry (Triple Quadrupole) Settings
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Source Temperature: 150 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-Hydroxy-3-(pyridin-2-yl)propanoic acid168.1122.1502515Quantifier
2-Hydroxy-3-(pyridin-2-yl)propanoic acid168.192.1502525Qualifier

System Suitability & Self-Validation Criteria

To ensure the trustworthiness and scientific integrity of every analytical batch, the protocol must act as a self-validating system. Before analyzing biological samples, verify the following metrics using a neat standard injection (e.g., 10 ng/mL):

  • Peak Asymmetry Factor ( Tf​ ): Must be between 0.8 and 1.2 . Pyridine derivatives are highly susceptible to secondary interactions with active silanols. A Tf​>1.3 indicates either a degradation of the column's stationary phase or an improperly prepared mobile phase (insufficient formic acid).

  • Retention Time (RT) Stability: The RSD of the retention time across 6 consecutive injections must be < 2.0% . Drift to earlier retention times indicates column dewetting (phase collapse); if observed, flush the column with 100% organic solvent, then re-equilibrate thoroughly.

  • Carryover Assessment: A blank injection immediately following the Upper Limit of Quantification (ULOQ) sample must exhibit a signal < 20% of the Lower Limit of Quantification (LLOQ) peak area.

References

  • PubChem Compound Summary for CID 54598794. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. URL:[Link]

  • Zheng, X., et al. (2013). Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for determination of isoniazid in human plasma. PubMed Central (PMC). URL:[Link]

  • Bandu, M. L., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry. URL:[Link]

  • García-Pérez, I., et al. (2018). Simultaneous untargeted and targeted metabolomics profiling of underivatized primary metabolites in sulfur-deficient barley by ultra-high performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. Plant Methods (PMC). URL:[Link]

  • Clement, J., et al. (2021). A Method to Monitor the NAD + Metabolome—From Mechanistic to Clinical Applications. MDPI. URL:[Link]

  • Pezzatti, J., et al. (2024). Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry. STAR Protocols (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and product purity.

Introduction

The synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, a valuable building block in medicinal chemistry, is primarily achieved through a base-catalyzed aldol-type condensation between 2-picoline and glyoxylic acid. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the inherent reactivity of the starting materials and potential side reactions. This guide offers practical, field-proven insights to navigate these challenges, ensuring a robust and reproducible synthetic outcome.

The core of this synthesis involves the deprotonation of the methyl group of 2-picoline to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of glyoxylic acid. Subsequent workup yields the desired α-hydroxy acid. Understanding the nuances of this reaction is critical for optimization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, offering systematic solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation of 2-Picoline: The acidity of the methyl protons on 2-picoline is relatively low (pKa ≈ 34)[1]. The chosen base may not be strong enough for efficient deprotonation. 2. Decomposition of Glyoxylic Acid: Glyoxylic acid can be unstable, especially at elevated temperatures, and may decompose or undergo self-condensation.[2] 3. Moisture in Reaction: Trace amounts of water can quench the picolyl anion and hydrolyze reagents.1. Base Selection: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). Prepare LDA fresh for optimal activity. 2. Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) during the deprotonation and addition of glyoxylic acid to minimize decomposition. 3. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Dark, Tarry Mixture 1. Side Reactions at Elevated Temperatures: Aldol-type reactions can be exothermic. An uncontrolled temperature increase can lead to polymerization and other side reactions.[3] 2. Air Oxidation: The picolyl anion and other intermediates can be sensitive to air, leading to oxidative side products.1. Strict Temperature Control: Use a reliable cooling bath and monitor the internal reaction temperature throughout the addition of reagents. 2. Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas.
Product is Impure After Work-up 1. Unreacted Starting Materials: Incomplete reaction will leave 2-picoline and glyoxylic acid in the crude product. 2. Formation of Byproducts: Potential byproducts include those from self-condensation of glyoxylic acid or multiple additions. 3. Contamination from Work-up: Improper extraction or washing can leave salts or other impurities.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials before quenching the reaction. 2. Purification: Employ careful purification techniques such as recrystallization or column chromatography. (See Purification Protocol below). 3. Thorough Work-up: Ensure complete separation of aqueous and organic layers during extraction and wash the organic layer thoroughly.
Difficulty in Product Isolation/Crystallization 1. Incorrect Solvent for Recrystallization: The chosen solvent may be too good or too poor for effective crystallization. 2. Presence of Oily Impurities: Impurities can sometimes prevent the desired compound from crystallizing.1. Solvent Screening: Test a range of solvents and solvent mixtures on a small scale to find the optimal conditions for recrystallization. A mixed solvent system, such as ethanol/water or acetone/hexanes, may be effective.[4] 2. Pre-purification: If the crude product is an oil, consider purification by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between 2-picoline and glyoxylic acid?

A1: The reaction proceeds via a base-catalyzed aldol-type condensation. A strong base abstracts a proton from the methyl group of 2-picoline, generating a picolyl anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. The resulting alkoxide is protonated during the aqueous work-up to yield the final 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Aldol Condensation Mechanism cluster_0 Step 1: Deprotonation of 2-Picoline cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 2-Picoline 2-Picoline Picolyl_Anion Picolyl Anion 2-Picoline->Picolyl_Anion + Base Base Base (e.g., LDA) Conjugate_Acid Conjugate Acid Base->Conjugate_Acid + H+ Picolyl_Anion_2 Picolyl Anion Glyoxylic_Acid Glyoxylic Acid Alkoxide_Intermediate Alkoxide Intermediate Alkoxide_Intermediate_2 Alkoxide Intermediate Picolyl_Anion_2->Alkoxide_Intermediate + Glyoxylic Acid Final_Product 2-Hydroxy-3-(pyridin-2-yl)propanoic acid Alkoxide_Intermediate_2->Final_Product + H3O+ H3O H3O+ (Work-up)

Mechanism of the aldol-type condensation.

Q2: Can I use a weaker base like sodium hydroxide or potassium carbonate?

A2: It is highly unlikely that weaker bases such as NaOH or K₂CO₃ will be effective. The pKa of the methyl protons of 2-picoline is approximately 34, requiring a much stronger base for significant deprotonation.[1] Using a weaker base will likely result in no reaction or extremely low yields.

Q3: What are the potential side reactions I should be aware of?

A3: Potential side reactions include:

  • Self-condensation of glyoxylic acid: Especially if the addition of the picolyl anion is slow or the temperature rises.[2]

  • Cannizzaro reaction of glyoxylic acid: Although less likely under these conditions, it is a possibility.

  • Multiple additions: The product itself has an acidic proton on the carboxylic acid and the alcohol, which could potentially be deprotonated, leading to further reactions, though this is less common for the desired product.

  • Hammick reaction: If picolinic acid is formed as a byproduct (e.g., through oxidation), it could undergo decarboxylation and react with glyoxylic acid.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the disappearance of the 2-picoline starting material. The product, being a carboxylic acid, will likely have a lower Rf value and may streak. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is often the most effective method for purifying the solid product. The choice of solvent is crucial. A good starting point is to try polar solvents like ethanol, isopropanol, or water, or a mixture of these with a less polar co-solvent.[4] If the product is an oil or heavily contaminated, column chromatography on silica gel may be necessary prior to recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

This protocol outlines a general procedure for the synthesis based on the aldol-type condensation.

Synthesis_Workflow A 1. Preparation of LDA Solution B 2. Deprotonation of 2-Picoline A->B Add to 2-picoline solution at -78 °C C 3. Reaction with Glyoxylic Acid B->C Add glyoxylic acid solution at -78 °C D 4. Aqueous Work-up C->D Quench with saturated NH4Cl E 5. Extraction and Drying D->E Extract with organic solvent F 6. Purification E->F Recrystallization or Chromatography

General workflow for the synthesis.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • 2-Picoline

  • Glyoxylic acid monohydrate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, keeping the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Deprotonation of 2-Picoline: In a separate flame-dried flask, dissolve 2-picoline (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the 2-picoline solution via cannula. A color change to deep red or brown should be observed, indicating the formation of the picolyl anion. Stir the mixture at -78 °C for 1 hour.

  • Reaction with Glyoxylic Acid: Dissolve glyoxylic acid monohydrate (1.2 equivalents) in a minimal amount of anhydrous THF. Slowly add this solution to the picolyl anion solution at -78 °C. The color of the reaction mixture should change. Stir the reaction at -78 °C for 2-3 hours.

  • Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 3-4) using 1 M HCl. This will likely cause the product to precipitate. If it does not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). If the product is very soluble, add a less polar "anti-solvent" (e.g., water or hexanes) dropwise until turbidity is observed.

  • Dissolution: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Confirming the structure and purity of the synthesized 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is crucial. The following are expected analytical data.

Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the pyridyl protons, a multiplet for the CH-OH proton, and a multiplet for the CH₂ protons. The chemical shifts will be influenced by the solvent used.
¹³C NMR The spectrum will show signals for the pyridyl carbons, the carboxylic acid carbon (typically >170 ppm), the carbon bearing the hydroxyl group (around 70 ppm), and the methylene carbon.
Mass Spectrometry (MS) In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₈H₉NO₃, MW: 167.16 g/mol ).
Infrared (IR) Spectroscopy A broad peak corresponding to the O-H stretch of the carboxylic acid and alcohol will be present (around 3400-2500 cm⁻¹). A sharp peak for the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹.

References

  • Dyson, P.; Hammick, D. L. J. Chem. Soc.1937, 1724.
  • Gao, C., et al. Green Chem.2021, 23, 5546-5563.
  • Hammick, D. L.; Dyson, P. J. Chem. Soc.1939, 172.
  • Jordan, A., et al. Org. Process Res. Dev.2021, 25, 11, 2434–2455.
  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • SRM University. Aldol Condensation. [Link]

  • PubChem. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. [Link]

  • Wikipedia. Hammick reaction. [Link]

  • S. M. Kelly, et al. J. Org. Chem.2006, 71, 2, 665–667.
  • New Journal of Chemistry. Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group. [Link]

Sources

Optimization

Troubleshooting poor solubility of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in polar aprotic solvents

Welcome to the technical support guide for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in polar aprotic solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in DMSO (or DMF, NMP, Acetonitrile). The material just sits at the bottom. Why is it so poorly soluble despite these being "polar" solvents?

This is the most common issue users face, and it stems from the unique molecular structure of the compound. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. In its solid, neutral state, the molecule readily forms a zwitterion .

A zwitterion is a neutral molecule with both a positive and a negative electrical charge at different locations. The proton from the carboxylic acid is transferred to the nitrogen atom of the pyridine ring.

This creates strong intramolecular and intermolecular electrostatic (ion-ion) attractions, in addition to hydrogen bonding from the hydroxyl group. These forces lock the molecules into a highly stable crystal lattice. Polar aprotic solvents, while polar, are not effective at breaking down this zwitterionic lattice. They are good hydrogen bond acceptors but lack the hydrogen bond-donating ability required to effectively solvate both the negatively charged carboxylate and the positively charged pyridinium ion simultaneously.[1] The energy gained from solvation does not overcome the high lattice energy of the solid.

Caption: Zwitterionic structure and resulting intermolecular forces.

Q2: What are the key chemical properties of this molecule that I should be aware of for my experiments?

Understanding the molecule's fundamental properties is crucial for troubleshooting.

PropertyValue / DescriptionSignificance
Molecular Formula C₈H₉NO₃[2]For calculating molarity and mass.
Molecular Weight 167.16 g/mol [2]For accurate weighing and solution preparation.
Functional Groups Carboxylic Acid (-COOH), Pyridine Ring, Secondary Alcohol (-OH)[2]This combination dictates its acidic, basic, and hydrogen-bonding capabilities.
pKa (Carboxylic Acid) ~3.5 - 4.5 (Estimated)The acidity of the carboxyl group.
pKa (Pyridinium ion) ~5.25[3]The acidity of the conjugate acid of the pyridine nitrogen.

The proximity of the two pKa values is the reason it exists predominantly as a zwitterion near neutral pH. Manipulating the pH to be several units above or below these pKa values is the key to preventing zwitterion formation and improving solubility.

G pH_low Low pH (e.g., pH < 2) Predominantly Cationic Form (Soluble) pH_mid Mid pH (e.g., pH 4-5) Predominantly Zwitterionic Form (Poorly Soluble) pH_low->pH_mid + Base pH_mid->pH_low + Acid pH_high High pH (e.g., pH > 7) Predominantly Anionic Form (Soluble) pH_mid->pH_high + Base pH_high->pH_mid + Acid

Caption: pH-dependent forms of the molecule and their solubility.

Troubleshooting Guide: Improving Solubility

If you are encountering poor solubility, do not discard your experiment. The following strategies, ordered by effectiveness, can resolve the issue.

Strategy 1: pH Adjustment via Salt Formation (Most Effective)

The most reliable method to solubilize this compound is to convert it from its poorly soluble zwitterionic form into a more soluble salt.[4] This involves adding a stoichiometric amount of a strong acid or base.

cluster_acid Option A: Acidification cluster_base Option B: Basification start Start: Insoluble 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in Polar Aprotic Solvent decision Is your downstream reaction sensitive to acid or base? start->decision add_acid Add strong acid (e.g., HCl in dioxane, CH₃SO₃H) decision->add_acid  No, or requires  acidic conditions add_base Add strong, non-nucleophilic base (e.g., DBU, NaH, KHMDS) decision->add_base  No, or requires  basic conditions form_cation Forms Cationic Salt (e.g., Hydrochloride salt) add_acid->form_cation end_node Result: Clear, Homogeneous Solution Ready for Use form_cation->end_node form_anion Forms Anionic Salt (e.g., Sodium or DBU salt) add_base->form_anion form_anion->end_node

Caption: Decision workflow for solubilization via salt formation.

This protocol protonates the carboxylate, leaving a net positive charge on the pyridinium nitrogen, which is well-solvated by polar aprotic solvents.

  • Weigh your 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (1.0 eq) into a clean, dry flask.

  • Add the desired volume of your polar aprotic solvent (e.g., DMSO, DMF). You will observe a slurry or suspension.

  • Stir the mixture at room temperature.

  • Slowly Add a solution of anhydrous hydrochloric acid (1.0 - 1.1 eq). A common choice is 4M HCl in 1,4-dioxane to avoid introducing water. Alternatively, a small amount of a strong organic acid like methanesulfonic acid can be used.

  • Observe : The solid should begin to dissolve upon addition of the acid. Continue stirring until the solution becomes clear. The resulting solution contains the hydrochloride salt of your compound.

This protocol deprotonates the pyridinium ion, leaving a net negative charge on the carboxylate group.

  • Weigh your 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (1.0 eq) into a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), especially if using reactive bases like NaH.

  • Add the desired volume of your anhydrous polar aprotic solvent (e.g., DMF, THF).

  • Stir the mixture.

  • Carefully Add a strong, non-nucleophilic base (1.0 - 1.1 eq).

    • For general use: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice.

    • For strictly anhydrous conditions: Sodium hydride (NaH) can be used, which will evolve H₂ gas upon reaction. Ensure proper ventilation.

  • Observe : The solid will dissolve as the salt is formed. Stir until the solution is homogeneous.

Strategy 2: Physical Methods (Moderate Effectiveness)

These methods can help overcome the kinetic barrier to dissolution but may not significantly increase the thermodynamic solubility limit. They are best used for preparing saturated solutions or when chemical modification is not possible.

  • Prepare Suspension : Add the solid to the polar aprotic solvent in a flask equipped with a stir bar.

  • Heat Gently : Warm the mixture to 40-60°C. Higher temperatures can risk degradation depending on the stability of your compound. The increased kinetic energy helps break down the crystal lattice.[5]

  • Apply Sonication : Place the flask in an ultrasonic bath for 15-30 minute intervals. The cavitation effect of sonication provides localized energy to break apart solid agglomerates and increase the surface area available for solvation.[5]

  • Assess : Check for dissolution after each interval. Note that the compound may precipitate upon cooling if a supersaturated solution was formed.

Strategy 3: Co-Solvency (Situational Effectiveness)

Adding a small amount of a different solvent—a co-solvent—can disrupt the solute-solute interactions of the crystal lattice and improve solvation.[4][6]

The addition of a small amount of a polar protic solvent can dramatically improve solubility by providing the necessary hydrogen-bond donating capability that the bulk aprotic solvent lacks.

  • Prepare Suspension : Add the solid to your primary polar aprotic solvent (e.g., 9.5 mL of DMSO).

  • Add Co-Solvent : Add a small volume percentage (1-5% v/v) of a polar protic solvent like methanol or ethanol (e.g., 0.5 mL of methanol). If your reaction can tolerate it, water is also an extremely effective co-solvent.

  • Mix Thoroughly : Stir or sonicate the mixture until the solid dissolves.

SolventTypeDielectric Constant (ε)Dipole Moment (μ)Role in Solubility
DMSO Polar Aprotic47[7]3.96 D[8]Primary Solvent
DMF Polar Aprotic37[7]3.86 D[8]Primary Solvent
Acetonitrile Polar Aprotic38[7]3.92 D[8]Primary Solvent
Methanol Polar Protic33[7]1.70 DEffective Co-Solvent
Ethanol Polar Protic24.3[7]1.69 DEffective Co-Solvent

Q3: I've successfully dissolved the compound by forming a salt. Will this interfere with my subsequent reaction?

This is a critical consideration. The answer depends entirely on your reaction mechanism.

  • If your reaction is base-catalyzed: You should avoid the acidification strategy (Protocol 1A), as the added acid will neutralize your catalyst. Using the basification strategy (Protocol 1B) may be acceptable, but the excess base could interfere.

  • If your reaction involves a base-sensitive functional group: Avoid the basification strategy (Protocol 1B).

  • If your reaction is acid-catalyzed: The acidification strategy (Protocol 1A) is likely compatible and may even be beneficial.

  • If your reaction is a nucleophilic substitution: The increased ionic strength of the solution is generally not an issue. However, be aware that the counter-ion (e.g., Cl⁻) is a potential nucleophile, though it is generally weak in polar aprotic solvents.

Always consider the stoichiometry. If you add 1.0 eq of base to dissolve your compound, that base is now present in your reaction mixture and must be accounted for in your experimental design.

References

  • Scribd. (n.d.). Common Polar Aprotic Solvents List. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Costa, A. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

  • Gajanan, V. K., & Maurya, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(4), 100-108. Retrieved from [Link]

Sources

Troubleshooting

Optimizing purification of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid by column chromatography

Topic: Purification of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of highly polar, amphoteric molecules.

2-Hydroxy-3-(pyridin-2-yl)propanoic acid presents a severe chromatographic challenge due to its zwitterionic nature. Containing both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.0) alongside a polar hydroxyl group, this molecule defies standard purification logic. This guide breaks down the causality behind its behavior and provides self-validating protocols to ensure high-yield recovery.

The Chemical Causality: Why is this molecule so difficult?

At physiological or neutral pH, 2-Hydroxy-3-(pyridin-2-yl)propanoic acid exists predominantly as a zwitterion (net charge of zero, but with localized positive and negative charges). This dual-charge state drastically reduces its solubility in non-polar organic solvents and prevents retention via standard hydrophobic partitioning.

  • Normal-Phase (Silica): Fails due to irreversible electrostatic binding.

  • Reversed-Phase (C18): Fails at neutral pH due to extreme polarity (elutes in the void volume).

To successfully purify this compound, you must either chemically suppress its ionization using strict pH control or utilize specialized stationary phases designed for polar retention (e.g., HILIC or Mixed-Mode).

Troubleshooting & FAQs

Q1: I tried purifying this compound on a standard normal-phase silica gel column, but I got zero recovery. Where did my compound go? A1: It is permanently stuck to the column. Normal-phase silica chromatography relies on reversible polar interactions. However, for water-soluble, ionizable compounds like pyridinecarboxylic acids, these interactions become non-reversible ion-exchange events[1]. The protonated pyridine strongly binds to the deprotonated surface silanols of the silica gel, leading to severe streaking, band broadening, and near-zero recovery. Actionable Advice: Abandon unmodified silica for this specific molecule.

Q2: I switched to a Reversed-Phase (RP) C18 column, but the compound elutes in the void volume. How can I increase retention? A2: In a neutral mobile phase, the zwitterion is too polar to partition into the hydrophobic C18 stationary phase. To increase retention, you must suppress its ionization. According to established chromatographic rules of thumb, the retention of a carboxylic acid-containing analyte increases significantly when the mobile phase pH is dropped below its pKa[2]. By using an acidic modifier (e.g., 0.1% TFA or Phosphoric acid, pH ~2.0), you protonate and neutralize the carboxylic acid. While the pyridine remains protonated, the overall polarity drops enough to gain marginal retention on an Aqueous-C18 (AQ-C18) column.

Q3: What is the most efficient chromatographic mode for scaling up the purification of this molecule? A3: The two most robust systems for this molecule are:

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC): ZIC-HILIC columns possess permanent zwitterionic functional groups (e.g., sulfobetaine) that maintain their charge regardless of mobile phase pH[3]. They retain polar analytes through a combination of hydrophilic partitioning into a water-enriched layer and weak electrostatic interactions.

  • Mixed-Mode Reversed-Phase/Cation-Exchange: Columns like Primesep 100 or Coresep 100 contain both a hydrophobic alkyl chain and an embedded strong cation-exchange group. This allows independent control of retention via organic modifier concentration and buffer ionic strength, which is highly effective for pyridinecarboxylic acid isomers[4].

Purification Strategy Workflow

Use the following decision tree based on your initial analytical LC-MS screening to determine the optimal preparative purification route.

Workflow Start Crude 2-Hydroxy-3-(pyridin-2-yl) propanoic acid Analyze Analytical LC-MS Screening (C18 vs HILIC) Start->Analyze Decision Is k' > 2 on C18 at pH 2.0? Analyze->Decision RP Reversed-Phase Prep-LC (AQ-C18, 0.1% TFA) Decision->RP Yes (Hydrophobic enough) HILIC_Decision HILIC or Mixed-Mode? Decision->HILIC_Decision No (Elutes in void) HILIC ZIC-HILIC Prep-LC (Ammonium Acetate buffer) HILIC_Decision->HILIC High organic solubility MixedMode Mixed-Mode RP/Cation-Exchange (e.g., Primesep 100) HILIC_Decision->MixedMode Highly aqueous samples

Caption: Decision tree for selecting the optimal chromatographic purification mode for zwitterions.

Quantitative Data & Method Comparison

Chromatographic ModeStationary PhaseMobile PhaseRetention (k')Peak ShapeRecovery (%)Verdict
Normal Phase Unmodified SilicaHexane / EtOAcN/A (Stuck)Severe Streaking< 5%Avoid
Reversed-Phase (Neutral) Standard C18Water / ACN< 0.5 (Void)Sharp but unresolved> 95%Avoid
Reversed-Phase (Acidic) AQ-C18Water / ACN (0.1% TFA)~ 1.5 - 2.0Good> 90%Acceptable
Zwitterionic HILIC ZIC-HILIC (Sulfobetaine)ACN / Water (20mM NH₄OAc)> 3.0Excellent> 95%Optimal
Mixed-Mode RP / Cation-ExchangeWater / ACN (Formate Buffer)> 4.0Excellent> 90%Optimal

Validated Experimental Protocols

Protocol A: ZIC-HILIC Purification Workflow

Causality: HILIC operates inversely to Reversed-Phase. A high organic mobile phase forces the polar zwitterionic analyte to partition into a stagnant, water-enriched layer immobilized on the stationary phase. Ammonium acetate is used to shield secondary electrostatic repulsions, ensuring sharp peak shapes[5].

Step-by-Step Methodology:

  • Column Conditioning (Self-Validation Step): Flush the ZIC-HILIC column with 50:50 Acetonitrile:Water for 20 column volumes (CV). Why? This establishes the critical aqueous layer on the silica surface. Skipping this step results in zero retention.

  • Equilibration: Equilibrate with the starting mobile phase: 80% Acetonitrile / 20% Water containing 20 mM Ammonium Acetate (pH 5.8) for 10 CV.

  • Sample Loading: Dissolve the crude sample in a diluent matching the starting mobile phase (80% ACN). Critical Warning: If the sample is injected in 100% water, it will disrupt the stationary phase's water layer, causing severe peak distortion and breakthrough.

  • Elution Gradient: Run a gradient from 80% Acetonitrile down to 40% Acetonitrile over 15 CV. Maintain a constant 20 mM Ammonium Acetate concentration throughout the run to control the ionization state of the analyte[5].

  • Recovery: Monitor UV absorbance at 254 nm (pyridine ring). Collect fractions and lyophilize to remove the volatile ammonium acetate buffer.

Mechanism Analyte Analyte Zwitterion (Pyridine+ / COO-) WaterLayer Water-Enriched Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning StationaryPhase ZIC-HILIC Surface (Sulfobetaine: -N+ / -SO3-) Analyte->StationaryPhase Electrostatic Interactions WaterLayer->StationaryPhase Immobilized on

Caption: Mechanistic interaction of zwitterionic analytes within a ZIC-HILIC stationary phase.

Protocol B: Mixed-Mode (RP/Cation-Exchange) Purification

Causality: The hydrophobic alkyl chain provides baseline retention, while the embedded cation-exchange groups interact strongly with the protonated pyridine ring. This dual-mechanism allows for massive sample loading capacities compared to standard C18[4].

Step-by-Step Methodology:

  • Equilibration: Equilibrate a mixed-mode column (e.g., Coresep 100) with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (pH ~2.5). At this pH, the carboxylic acid is neutral, and the pyridine is cationic.

  • Sample Loading: Dissolve the sample in the highly aqueous mobile phase.

  • Elution Gradient: To elute the compound, you must disrupt the ionic interaction. Run a gradient increasing the buffer concentration (e.g., up to 100 mM Ammonium Formate) while simultaneously increasing the organic modifier to 50% Acetonitrile over 20 CV.

  • Validation: Confirm fraction purity via LC-MS. The mass spectrometer should be operated in positive ESI mode, looking for the [M+H]+ ion.

References

  • Waters Corporation. Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles.

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

  • Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.

  • Biotage. Purifying ionic compounds by flash column chromatography.

  • Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?

Sources

Optimization

Overcoming low binding affinity with 2-Hydroxy-3-(pyridin-2-yl)propanoic acid analogs

Welcome to the Metalloenzyme Inhibitor Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Metalloenzyme Inhibitor Optimization Support Center . As a Senior Application Scientist, I have designed this technical guide specifically for researchers and drug development professionals working with the 2-hydroxy-3-(pyridin-2-yl)propanoic acid scaffold.

This privileged motif is highly effective for developing competitive inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs). However, translating theoretical design into sub-micromolar biochemical and cellular affinity requires precise control over coordination geometry, stereochemistry, and thermodynamics.

Below, you will find diagnostic workflows, troubleshooting FAQs, structure-activity relationship (SAR) data, and validated experimental protocols to overcome low binding affinity.

Section 1: Diagnostic Workflows (The Causality of Low Affinity)

To troubleshoot low affinity, we must first understand the binding mechanism. The 2-hydroxy-3-(pyridin-2-yl)propanoic acid scaffold acts as a 2-OG mimetic. It utilizes a tridentate coordination strategy to sequester the active site Fe(II) ion. The C1-carboxylate and C2-hydroxyl groups mimic the bidentate binding of native 2-OG, while the pyridine nitrogen folds back to form a third coordinate bond, displacing a labile water molecule and locking the enzyme in an inactive state. Any disruption to this precise geometry—whether steric, electronic, or stereochemical—will collapse the binding affinity.

Coordination Target 2-OG Dependent Oxygenase (e.g., PHD2, KDM4A) Fe2 Active Site Fe(II) Target->Fe2 Coordinates via His-X-Asp/Glu motif Affinity Binding Affinity (Kd) & Enzyme Inhibition Fe2->Affinity Thermodynamic Stability Scaffold 2-Hydroxy-3-(pyridin-2-yl) propanoic acid Coord1 C1-Carboxylate (Equatorial Binding) Scaffold->Coord1 Coord2 C2-Hydroxyl (Axial Binding) Scaffold->Coord2 Coord3 Pyridine Nitrogen (Equatorial Binding) Scaffold->Coord3 Coord1->Fe2 Bidentate Interaction Coord2->Fe2 Bidentate Interaction Coord3->Fe2 Tridentate Closure

Figure 1: Tridentate coordination of Fe(II) by 2-hydroxy-3-(pyridin-2-yl)propanoic acid.

Section 2: Troubleshooting Guide & FAQs

Q1: My analog shows weak biochemical affinity (Kd > 10 µM) despite molecular docking predicting sub-micromolar potency. What is the primary cause? A: The most common culprit is a stereochemical mismatch combined with Fe(II) oxidation . Causality: The C2 carbon of the propanoic acid backbone is chiral. 2-OG oxygenases possess highly stereoselective active sites. If you are testing a racemic mixture, the inactive enantiomer not only halves the effective concentration but can also cause steric clashes that disrupt the binding of the active enantiomer. Furthermore, these enzymes require strictly reduced Fe(II). If your assay buffer lacks sufficient reducing agents, the active site iron rapidly oxidizes to Fe(III), which cannot be effectively chelated by the pyridine nitrogen, drastically reducing affinity . Action: Perform chiral resolution to isolate the (R) and (S) enantiomers. Ensure your assay buffer contains at least 1 mM fresh L-ascorbate and is purged with nitrogen.

Q2: How can I synthetically modify the pyridine ring to improve the Kd? A: Optimize the electronic properties and steric profile of the pyridine ring. Causality: The strength of the Fe(II)-N coordinate bond depends on the Lewis basicity of the pyridine nitrogen. Introducing electron-donating groups (EDGs) like a methyl or methoxy group at the 4-position of the pyridine ring increases electron density on the nitrogen, strengthening metal chelation without raising the pKa above physiological pH . Conversely, substitutions at the 6-position (adjacent to the nitrogen) introduce severe steric clashes with the Fe(II) coordination sphere, leading to an immediate loss of binding affinity. Action: Synthesize 4-substituted analogs (e.g., 4-methoxy) and strictly avoid 6-substituted derivatives.

Q3: The biochemical affinity (Kd) is excellent (<100 nM), but the cellular IC50 is very poor (>50 µM). How do I resolve this? A: This is a classic cellular permeability issue driven by the high topological polar surface area (tPSA) of the alpha-hydroxy acid motif. Causality: The highly polar C1-carboxylate and C2-hydroxyl groups carry a massive desolvation penalty, preventing the molecule from passively diffusing across the lipophilic cell membrane. Action: Implement a prodrug strategy. Mask the C1-carboxylate as an ethyl ester or a pivaloyloxymethyl (POM) ester. Once inside the cell, intracellular esterases will cleave the prodrug to release the active analog .

Workflow Start Identify Low Affinity (Kd > 1 µM or IC50 > 50 µM) CheckAssay 1. Validate Assay Conditions (Ensure Fe(II) & Ascorbate) Start->CheckAssay CheckStereo 2. Verify Stereochemistry (Test Pure Enantiomers) Start->CheckStereo CheckCell 3. Assess Permeability (Biochemical vs Cellular) Start->CheckCell OptimizeChem 4. Structural Optimization (Tune Pyridine Electronics) Start->OptimizeChem FixAssay Add 1mM Ascorbate Purge with N2 CheckAssay->FixAssay If Fe(III) oxidation suspected FixStereo Perform Chiral HPLC Isolate Active Eutomer CheckStereo->FixStereo If using racemic mixture FixCell Synthesize Ester Prodrug (e.g., Ethyl/POM Ester) CheckCell->FixCell If Kd is good but IC50 is poor FixChem Add 4-Position EDG Remove 6-Position Sterics OptimizeChem->FixChem If Kd remains poor

Figure 2: Systematic troubleshooting workflow for optimizing inhibitor affinity.

Section 3: Quantitative Data & SAR Summary

The following table summarizes the causal impact of specific structural modifications on the binding affinity and cellular potency of the 2-hydroxy-3-(pyridin-2-yl)propanoic acid scaffold.

Compound ModificationBiochemical Kd (nM)Cellular IC50 (µM)Mechanistic Rationale
Unsubstituted (Racemic) 1,250>100Baseline tridentate coordination; enantiomeric interference limits affinity.
Unsubstituted (Pure R-enantiomer) 320>100Elimination of steric clash from the inactive S-enantiomer.
4-Methoxy substitution (R-enantiomer) 85>100Increased Lewis basicity of pyridine N strengthens Fe(II) bond.
6-Methyl substitution (R-enantiomer) >10,000N/ASevere steric clash with active site coordination sphere prevents binding.
4-Methoxy + Ethyl Ester Prodrug 851.2Esterification masks polar carboxylate, enabling rapid cell entry and intracellular cleavage.

Section 4: Validated Experimental Protocols

Protocol 1: Reporter Ligand NMR Screening for Kd Determination

This method uses 2-OG displacement to accurately measure the binding affinity of your analogs without relying on functional turnover, which can be confounded by enzyme degradation or assay artifacts .

  • Buffer Preparation: Prepare an NMR buffer containing 50 mM Tris-d11 (pH 7.5), 50 mM NaCl, and 10% D2O.

  • Enzyme Preparation: Purify the target 2-OG oxygenase. Exchange the enzyme into the NMR buffer and concentrate to 10 µM.

  • Metal Loading: Add 10 µM of Zn(II) (as ZnSO4) to the enzyme solution. (Note: Zn(II) is used as a diamagnetic surrogate for Fe(II) to prevent paramagnetic line broadening in NMR, while maintaining near-identical coordination geometry).

  • Reporter Ligand Addition: Add 10 µM of native 2-oxoglutarate (2-OG) to the holo-enzyme mixture.

  • Titration: Acquire a baseline 1D 1H-Carr-Purcell-Meiboom-Gill (CPMG) NMR spectrum. Titrate your 2-hydroxy-3-(pyridin-2-yl)propanoic acid analog into the mixture at concentrations ranging from 1 µM to 400 µM.

  • Data Analysis: Monitor the reappearance of the sharp 2-OG resonances (at ~2.4 ppm and ~3.0 ppm) as it is displaced from the active site by your analog. Calculate the Kd by fitting the displacement curve to a competitive binding isotherm.

Protocol 2: Isothermal Titration Calorimetry (ITC)

To validate the thermodynamic drivers (Enthalpy vs. Entropy) of your optimized analog and confirm true target engagement.

  • Sample Preparation: Dialyze 50 µM of the target enzyme against ITC buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM TCEP, 50 µM FeSO4).

  • Ligand Preparation: Dissolve the pure enantiomer of your analog in the exact same dialysis buffer to a final concentration of 500 µM to minimize heat of dilution artifacts.

  • Titration Setup: Load the enzyme into the sample cell (typically 200-300 µL) and the ligand into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit the data to a one-set-of-sites binding model to extract Kd, ΔH (enthalpy), and -TΔS (entropy). A successful 4-methoxy substitution should yield a more favorable (negative) ΔH due to the stronger Fe(II)-N bond.

References

  • Leung, I. K. H., et al. "Reporter Ligand NMR Screening Method for 2-Oxoglutarate Oxygenase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Song, Y., et al. "Inhibitors of Protein Methyltransferases and Demethylases." Chemical Reviews. URL:[Link]

  • Lohse, B., et al. "Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase." Chemical Science. URL:[Link]

Troubleshooting

Reducing byproducts and impurities in 2-Hydroxy-3-(pyridin-2-yl)propanoic acid crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing byproducts and impurities during the crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing byproducts and impurities during the crystallization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your purification processes effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the key structural features of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid that influence its crystallization?

A1: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a multifaceted molecule with three key functional groups that dictate its behavior in solution and during crystallization: a carboxylic acid, a hydroxyl group, and a basic pyridine ring.[1] This amphoteric nature means its solubility is highly dependent on pH. The presence of multiple hydrogen bond donors and acceptors suggests a high affinity for polar solvents.

Q2: What is a good starting point for selecting a crystallization solvent?

A2: A suitable solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[2] Given the polar nature of your compound, polar protic solvents like water and ethanol, or polar aprotic solvents like acetonitrile, are good candidates. A related compound, picolinic acid, is highly soluble in water, less so in ethanol, and even less in acetonitrile, which can be a useful starting point for your investigations.[3] A mixed solvent system, such as ethanol/water, is often effective for compounds with this type of functionality.[4]

Q3: How does pH impact the purity of the final crystalline product?

A3: The pH of the crystallization medium is a critical parameter. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid has two ionizable groups: the carboxylic acid (pKa likely around 3-4) and the pyridine nitrogen (pKa of pyridine is ~5.2).[5][6] At a pH between these pKa values, the molecule will exist predominantly as a neutral zwitterion, which often has the lowest solubility, making this pH range ideal for crystallization. Crystallizing at a pH far from the isoelectric point will increase solubility and may lead to lower yields. Furthermore, the solubility of acidic or basic impurities will also be pH-dependent, allowing for their selective removal by keeping them in the mother liquor.[7]

Q4: What are the most common types of impurities I should be looking for?

A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[8] Common synthetic routes may involve condensation, Grignard, or reduction reactions.[1] Therefore, potential impurities could include starting materials from these syntheses, over-oxidized or over-reduced species, or dimeric byproducts. It is crucial to have an analytical method, such as HPLC or LC-MS, to identify and quantify the impurities in your crude material.[8]

Q5: My compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound or if the cooling rate is too fast. To resolve this, you can add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization over oiling out.[9]

TROUBLESHOOTING GUIDE

This guide addresses specific issues you may encounter during the crystallization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, providing potential causes and actionable solutions.

Problem 1: High Levels of Impurities in the Crystalline Product

Symptoms:

  • Broad melting point range.

  • Off-color crystals.

  • Analytical data (e.g., HPLC, NMR) shows the presence of contaminants.

Causality Analysis: High impurity levels in the final product often indicate that the chosen crystallization conditions are not selective enough to separate the desired compound from its contaminants. This can be due to several factors:

  • Co-crystallization: The impurity has a similar structure and can be incorporated into the crystal lattice of the product.

  • Poor Solvent Choice: The solvent may not provide a sufficient solubility difference between the product and the impurity at different temperatures.

  • Rapid Crystallization: Fast cooling leads to the trapping of impurities within the growing crystals.[9]

Step-by-Step Resolution Protocol:

  • Characterize Your Impurities: Use techniques like LC-MS or GC-MS to identify the major impurities.[8] Understanding their chemical nature (e.g., acidic, basic, neutral, polarity) is key to designing a selective purification strategy.

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will fully dissolve your crude product at boiling point while showing very low solubility at room temperature or below.[2]

  • pH Adjustment:

    • If you have basic impurities (e.g., unreacted pyridine-containing starting materials), crystallizing from a slightly acidic solution (pH 4-5) will protonate the basic impurities, increasing their solubility in the mother liquor.

    • For acidic impurities, a slightly basic pH might be beneficial, but care must be taken not to deprotonate the carboxylic acid of your product, which would increase its solubility.

  • Slow Cooling: Once the crude material is dissolved in the minimum amount of hot solvent, allow the solution to cool slowly and undisturbed to room temperature. This allows for the formation of a more ordered crystal lattice that excludes impurities. After reaching room temperature, you can further increase the yield by cooling in an ice bath.[10]

  • Recrystallization: If a single crystallization is insufficient, a second recrystallization is often necessary.[9]

Problem 2: Poor Crystal Yield

Symptoms:

  • A very small amount of crystalline product is recovered after filtration.

Causality Analysis: Low yield is a common issue in crystallization and can stem from several factors:

  • Using too much solvent: This is the most frequent cause. If the solution is not saturated at high temperatures, little or no product will crystallize upon cooling.[9]

  • Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product may remain in the mother liquor.

  • Premature crystallization: The product crystallizes in the filter paper during hot filtration.[2]

Step-by-Step Resolution Protocol:

  • Minimize Solvent Volume: In your initial dissolution step, add the hot solvent in small portions until the solid just dissolves.[11] It is better to have a small amount of undissolved solid (which could be an insoluble impurity) that can be filtered off than to add a large excess of solvent.

  • Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, consider using an anti-solvent. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, and then allow it to cool slowly. For 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, a good solvent might be methanol or ethanol, and a poor solvent could be a non-polar solvent like hexane or toluene.

  • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.

  • Prevent Premature Crystallization: When performing hot gravity filtration to remove insoluble impurities, use a heated funnel and pre-heat the receiving flask with a small amount of boiling solvent to prevent the product from crystallizing prematurely.[11]

Data Presentation

Table 1: Solvent Selection Guide for Crystallization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

Solvent ClassExample SolventsExpected Solubility of Target CompoundPotential for Impurity Removal
Polar Protic Water, Ethanol, IsopropanolHigh solubility, especially when hot.[1] Good for single-solvent crystallization.Effective for removing non-polar impurities.
Polar Aprotic Acetonitrile, AcetoneModerate to good solubility. Can be used in mixed-solvent systems.Can be effective for separating from other polar compounds with different hydrogen bonding capabilities.
Mixed Solvents Ethanol/Water, Acetonitrile/WaterHighly adjustable solubility. Allows for fine-tuning of the crystallization process.Excellent for separating impurities with solubilities that differ significantly in the two solvents.

Experimental Protocols

Protocol 1: General Recrystallization of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid
  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior small-scale solubility tests (see Table 1).

  • Dissolution: Place the crude 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Mandatory Visualization

Troubleshooting_Workflow start Crude Product Analysis (HPLC, NMR) issue Identify Primary Issue start->issue impurity High Impurity Content issue->impurity Impurities > Specification yield Poor Yield issue->yield Yield < Target oiling Oiling Out issue->oiling No Crystals Formed solve_impurity Refine Purification Strategy - Solvent Screening - pH Adjustment - Recrystallization impurity->solve_impurity solve_yield Optimize Crystallization Conditions - Minimize Solvent - Anti-Solvent Addition - Optimize Cooling yield->solve_yield solve_oiling Modify Cooling & Seeding - Slower Cooling - Add Seed Crystals - Add More Solvent oiling->solve_oiling end_product Pure Crystalline Product solve_impurity->end_product solve_yield->end_product solve_oiling->end_product

Caption: Troubleshooting workflow for crystallization optimization.

pH_Dependence low_pH Low pH (e.g., < 2) iso_pH Isoelectric Point (e.g., pH 4-5) cation Cationic Form (Protonated Pyridine & Carboxylic Acid) high_pH High pH (e.g., > 7) zwitterion Zwitterionic/Neutral Form (Protonated Pyridine & Deprotonated Carboxylic Acid) **Lowest Solubility** anion Anionic Form (Neutral Pyridine & Deprotonated Carboxylic Acid) cation->zwitterion + OH- zwitterion->anion + OH-

Caption: pH-dependent species of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Wiedemann, S., et al. (2015). Enantiomerically Pure 3-Aryl- and 3-Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction of 2-Oxo Acids. The Journal of Organic Chemistry, 80(5), 2564-2574. [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]

  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004).
  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Product chemistry - Relevant impurities of technical active substances. (n.d.). BVL. Retrieved from [Link]

  • 3-Hydroxypropanoic acid. (2015, April 27). American Chemical Society. Retrieved from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology, 10, 942686. [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2002). Journal of the Brazilian Chemical Society, 13(6). [Link]

  • pKa values of α-hydroxycarboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography. (2018). Acta Periodica Technologica, (49), 103-112. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). Molbank, 2023(1), M1580. [Link]

  • Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives. (2002).
  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (2016).
  • 3-(2-Pyridylaminocarbonyl)propanoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

Welcome to the technical support resource for the chromatographic analysis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for achieving optimal retention and peak shape for this challenging analyte. As Senior Application Scientists, we aim to explain the causality behind our recommendations, ensuring you can build robust and reliable analytical methods.

Section 1: Understanding the Analyte: The Key to Successful Retention

Before troubleshooting, it's essential to understand the physicochemical properties of the target molecule. Its behavior in a chromatographic system is dictated by its structure.

Q1: What are the critical chemical properties of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid that affect its chromatographic retention?

A1: The retention behavior of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is governed by its zwitterionic and polar nature. Understanding these three features is the foundation for method development:

  • High Polarity: The molecule contains a hydroxyl (-OH) and a carboxylic acid (-COOH) group, making it highly polar and hydrophilic.[1] In traditional reversed-phase (RP) chromatography, which uses a non-polar stationary phase (like C18), polar compounds have weak interactions and tend to elute very early, often near the solvent front.[2][3]

  • Acidic Carboxylic Acid Group: The propanoic acid moiety has an acidic proton. Like typical carboxylic acids, its pKa is estimated to be in the range of 3.5 - 4.5.[4] Below this pKa, the group is in its neutral form (-COOH). Above this pKa, it becomes an ionized, negatively charged carboxylate (-COO⁻).

  • Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with a pKa of approximately 5.2 for its conjugate acid (the protonated form).[5] When the mobile phase pH is below this pKa, the nitrogen is protonated and carries a positive charge. When the pH is above this pKa, it is in its neutral, uncharged form.

This dual acidic/basic nature makes the compound zwitterionic . Its net charge changes significantly with pH, which is the most powerful tool for controlling its retention.[6][7]

pH RangeCarboxylic Acid Group (-COOH)Pyridine RingNet Charge of AnalyteExpected RP-HPLC Retention
pH < 3.5 Neutral (R-COOH)Positively Charged (Py-NH⁺)Net Positive Optimal (Ion-suppressed acid)
pH 3.5 - 5.2 Negatively Charged (R-COO⁻)Positively Charged (Py-NH⁺)Zwitterionic (Net Neutral) Moderate to Poor
pH > 5.2 Negatively Charged (R-COO⁻)Neutral (Py-N)Net Negative Very Poor (Ionized acid)
Section 2: Troubleshooting in Reversed-Phase HPLC (RP-HPLC)

Most laboratories begin method development with RP-HPLC. The following FAQs address the most common challenges encountered.

FAQ 1: My analyte elutes at or near the void volume on a C18 column. How can I increase its retention?

A1: This is the expected behavior for a polar, ionizable compound on a standard C18 column under neutral pH conditions. To increase retention, you must modify the mobile phase to make the analyte more hydrophobic (less polar). The primary strategy is ion suppression via pH control.[6][8][9]

  • Core Strategy: Mobile Phase pH Optimization

    The goal of ion suppression is to neutralize at least one of the ionizable groups to increase its affinity for the non-polar stationary phase. For this analyte, the most effective approach is to lower the mobile phase pH to protonate the carboxylic acid group.

    • Scientific Rationale: By setting the mobile phase pH at least 1.5 to 2 units below the pKa of the carboxylic acid (i.e., pH ≤ 2.5), you ensure it is predominantly in its neutral -COOH form.[6][10] This significantly increases its hydrophobicity and, therefore, its retention on a C18 column. At this low pH, the pyridine ring will be positively charged, but the effect of neutralizing the carboxyl group is chromatographically dominant for retention.

    See Protocol 1 for a detailed pH scouting workflow.

  • Secondary Strategy: Organic Modifier Selection

    While pH is the most powerful tool, the choice of organic solvent also influences selectivity.[11][12]

    • Acetonitrile (ACN): Generally the first choice. It has low viscosity (leading to lower backpressure) and is often preferred for MS compatibility.[13]

    • Methanol (MeOH): Can offer different selectivity due to its protic nature and hydrogen-bonding capabilities. If you have co-eluting impurities with ACN, trying a method with MeOH is a logical next step.

  • Buffer System Considerations

    A stable pH requires a suitable buffer. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.

    • For UV Detection: Phosphate buffers are excellent for low pH ranges (pKa1 ≈ 2.1). A concentration of 20-25 mM is typically sufficient.[14]

    • For MS Detection: Use MS-compatible volatile buffers like formic acid (pKa ≈ 3.75) or trifluoroacetic acid (TFA, pKa ≈ 0.5). A 0.1% (v/v) concentration is a standard starting point. TFA is a strong ion-pairing agent that can improve peak shape for basic compounds but may cause ion suppression in the MS source.

Workflow for Optimizing Retention in RP-HPLC

G cluster_start cluster_ph Step 1: pH Optimization (Ion Suppression) cluster_eval Step 2: Evaluate Results cluster_fine_tune Step 3: Fine-Tuning cluster_end start Problem: Poor Retention (Elution at Void Volume) ph_choice Select Acidic Mobile Phase (pH 2.0 - 3.0) start->ph_choice buffer Use Appropriate Buffer: - 0.1% Formic Acid (MS) - 20mM Phosphate (UV) ph_choice->buffer Why? To neutralize the carboxylic acid group. eval_retention Is Retention Sufficient? buffer->eval_retention adjust_organic Adjust % Organic Solvent (e.g., ACN) to set k' between 2-10 eval_retention->adjust_organic Yes end_fail Consider Alternative Chemistry (HILIC - Section 3) eval_retention->end_fail No check_peak Check Peak Shape adjust_organic->check_peak end_good Method Optimized check_peak->end_good Symmetrical end_bad Proceed to Peak Shape Troubleshooting (FAQ 2) check_peak->end_bad Tailing/Fronting G cluster_start cluster_diag Step 1: Diagnose the Issue cluster_sol_tail Step 2: Solve Tailing cluster_sol_front Step 2: Solve Fronting/Splitting cluster_end start Problem: Poor Peak Shape peak_type What is the peak shape? start->peak_type tailing Peak Tailing peak_type->tailing Asymmetrical (tail) fronting Peak Fronting / Splitting peak_type->fronting Asymmetrical (front) or doubled cause_tail Likely Cause: Secondary Silanol Interactions tailing->cause_tail cause_front Likely Causes: 1. Injection Solvent Mismatch 2. Column Overload fronting->cause_front sol_tail1 Use High-Purity, End-Capped Column cause_tail->sol_tail1 sol_tail2 Lower Mobile Phase pH (e.g., use 0.1% TFA) cause_tail->sol_tail2 end_good Problem Solved sol_tail1->end_good sol_tail2->end_good sol_front1 Dissolve Sample in Initial Mobile Phase cause_front->sol_front1 sol_front2 Reduce Injection Volume or Sample Concentration cause_front->sol_front2 sol_front1->end_good sol_front2->end_good

Caption: Decision tree for troubleshooting common peak shape problems.

Section 3: Alternative Chromatographic Strategies

If RP-HPLC fails to provide adequate retention or a robust method, alternative modes of chromatography should be employed.

FAQ 3: When should I switch from RP-HPLC to an alternative method like HILIC?

A3: Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC) under these circumstances:

  • Insufficient Retention: Even at optimal low pH, if the retention factor (k') is less than 2, your method may not be robust.

  • Matrix Effects: If you are analyzing samples in a complex biological matrix, endogenous polar interferences may co-elute with your analyte in RP-HPLC. HILIC offers an orthogonal (different) selectivity that can resolve these issues. [15]* Need for High MS Sensitivity: HILIC mobile phases are high in organic solvent, which promotes more efficient desolvation and ionization in an ESI-MS source, potentially increasing sensitivity by 10-fold or more compared to high-aqueous RP methods. [16][17]

FAQ 4: How do I develop a basic HILIC method for this analyte?

A4: HILIC is an excellent technique for retaining very polar compounds. It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. [16][18]The analyte partitions into a water layer adsorbed onto the stationary phase surface. [15][16]

  • Principle: In HILIC, water is the strong, eluting solvent. Retention is increased by having a higher proportion of organic solvent (typically ACN) in the mobile phase. [17]

  • Starting HILIC Conditions:

ParameterRecommendationRationale
Column Amide- or Diol-bonded phaseThese phases offer robust and reproducible retention for a wide range of polar compounds and are less acidic than bare silica. [19]
Mobile Phase A 10-20 mM Ammonium Formate or Acetate in Water, pH adjustedVolatile salt that aids in solubility and creates good peak shapes. Adjust pH with formic acid or acetic acid.
Mobile Phase B Acetonitrile (ACN)The primary (weak) solvent in HILIC. Do not use methanol as it disrupts the aqueous layer. [17]
Initial Gradient 95% ACN (5% Aqueous)Start with high organic content to ensure retention.
Sample Diluent Match initial mobile phase composition as closely as possibleInjecting a sample in a purely aqueous solution will cause severe peak distortion.

See Protocol 2 for a detailed HILIC method development workflow.

Section 4: Standardized Experimental Protocols
Protocol 1: Step-by-Step RP-HPLC Mobile Phase pH Scouting
  • Column: Use a modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Solvent A1 (pH ≈ 2.7): 0.1% Formic Acid in Water.

    • Solvent A2 (pH ≈ 2.1): 20 mM Potassium Phosphate in Water, pH adjusted to 2.1 with Phosphoric Acid.

    • Solvent B: Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detector: UV at an appropriate wavelength (e.g., 260 nm, characteristic of the pyridine ring).

  • Scouting Gradient: Run a fast gradient to determine the approximate elution conditions.

    • Time 0.0 min: 5% B

    • Time 5.0 min: 95% B

    • Time 6.0 min: 95% B

    • Time 6.1 min: 5% B

    • Time 7.0 min: 5% B (Equilibration)

  • Analysis:

    • Inject the analyte standard using Solvent A1 (for MS compatibility) or A2 (for UV).

    • Observe the retention time. If retention is achieved, optimize the gradient to achieve a retention factor (k') between 2 and 10.

    • If retention is still poor, the compound may be too polar for RP-HPLC, and HILIC should be investigated.

Protocol 2: Step-by-Step HILIC Method Development
  • Column: Use a HILIC column with an Amide-bonded phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in 90:10 (v/v) Acetonitrile:Water to a concentration of ~0.1 mg/mL. This is critical to avoid peak shape distortion. 4. Initial Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Scouting Gradient: In HILIC, the gradient runs from high organic to low organic.

    • Time 0.0 min: 95% B (5% A)

    • Time 5.0 min: 50% B (50% A)

    • Time 6.0 min: 50% B (50% A)

    • Time 6.1 min: 95% B (5% A)

    • Time 8.0 min: 95% B (5% A) (Equilibration - HILIC requires longer equilibration times)

  • Analysis:

    • Inject the standard. The analyte should be well-retained.

    • Adjust the gradient slope and starting/ending percentages to optimize the separation from any impurities. The more polar the compound, the more aqueous solvent (A) is needed to elute it.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. MTC-USA. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Hawach Scientific. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What You Need to Know About HILIC. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. PubChem. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

  • Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Showing Compound Phloretic acid (FDB000849). FooDB. [Link]

  • 2-amino-3-(3-hydroxy-4-oxo-pyridin-1-yl)propanoic acid. NextSDS. [Link]

  • 3-(Pyridin-2-yl)propiolic acid. NextSDS. [Link]

  • pKa Data Compiled by R. Williams. [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Bidentate: A Comparative Guide to 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Ligands in Transition Metal Catalysis

As transition metal catalysis advances toward highly sterically hindered and electronically demanding transformations, the limitations of traditional rigid bidentate ligands have become apparent. 2-Hydroxy-3-(pyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition metal catalysis advances toward highly sterically hindered and electronically demanding transformations, the limitations of traditional rigid bidentate ligands have become apparent. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (HPPA) represents a critical structural evolution in ligand design. By integrating a pyridine nitrogen, a carboxylate oxygen, and an α -hydroxyl oxygen, HPPA functions as a versatile N,O,O-tridentate chelator.

This guide objectively compares the catalytic efficiency of HPPA against standard N,O- and N,N-bidentate alternatives, providing mechanistic rationale, comparative experimental data, and a self-validating protocol for implementation in drug development and synthetic research.

Mechanistic Rationale: The Hemilability Advantage

The core advantage of HPPA lies in its hemilabile coordination dynamics . In recent years, N,O-bidentate directing groups and ligands have revolutionized1[1]. However, while mono-protected amino acids (MPAAs) like Ac-Gly-OH are effective, their rigid bidentate nature can impede substrate entry or slow down reductive elimination.

HPPA solves this through its α -hydroxyl group. The pyridine and carboxylate moieties provide a robust primary anchor to the metal center (e.g., Pd or Cu), preventing catalyst aggregation into inactive nanoparticles. The aerobic direct hydroxylation of 2-arylpyridines via Pd(II)/Pd(IV) catalytic cycles further highlights the2[2]. During the catalytic cycle, the HPPA α -hydroxyl group acts as a "swinging arm": it dissociates to open a coordination site for substrate binding, and re-coordinates to stabilize electron-deficient transition states during oxidative addition or to accelerate reductive elimination via steric push. Furthermore, pyridine-derived ligands have demonstrated exceptional performance in complex asymmetric catalysis, underscoring the3[3].

CatalyticCycle L HPPA Ligand (N,O,O-Tridentate) S1 Resting State Rigid Metal Chelate L->S1 S2 Substrate Binding Hemilabile -OH Dissociation S1->S2 Substrate Entry S3 C-H Activation H-Bonding Stabilization S2->S3 Base Assisted S4 Reductive Elimination -OH Re-coordination S3->S4 Aryl Halide S4->S1 Product Release

Fig 1: Hemilabile N,O,O-coordination logic of HPPA in transition metal catalytic cycles.

Comparative Performance Data

To objectively evaluate HPPA, we compare its performance against industry-standard ligands in two highly demanding transformations: Palladium-catalyzed β -C(sp³)–H arylation and Copper-catalyzed Ullmann C–N cross-coupling.

Table 1: Palladium-Catalyzed β -C(sp³)–H Arylation of Propionic Acid

Reaction Conditions: Propionic acid (1.0 equiv), Iodobenzene (1.5 equiv), Pd(OAc)₂ (variable), Ligand (2x Pd), Ag₂CO₃, HFIP, 90 °C, 12 h.

LigandCoordination TypeCatalyst LoadingYield (%)TOF (h⁻¹)Mechanistic Observation
None N/A5.0 mol%12%0.2Rapid catalyst aggregation into Pd black.
Picolinic Acid (PA) N,O-Bidentate5.0 mol%45%0.8Rigid coordination impedes substrate entry.
Ac-Gly-OH N,O-Bidentate5.0 mol%86%1.4Effective, but susceptible to thermal degradation.
HPPA N,O,O-Tridentate 2.0 mol% 98% 4.1 Hemilabile -OH accelerates reductive elimination.
Table 2: Copper-Catalyzed Ullmann C–N Cross-Coupling

Reaction Conditions: Iodobenzene (1.0 equiv), Aniline (1.2 equiv), CuI (5.0 mol%), Ligand (10 mol%), K₂CO₃, DMSO, 80 °C, 8 h.

LigandCoordination TypeYield (%)Reaction TempKey Limitation / Advantage
1,10-Phenanthroline N,N-Bidentate72%80 °CRequires higher temperatures for full conversion.
8-Hydroxyquinoline N,O-Bidentate81%80 °CGood stability, moderate turnover rate.
HPPA N,O,O-Tridentate 95% 60 °C Secondary H-bonding lowers activation barrier.

Data Synthesis Note: HPPA consistently enables lower catalyst loadings and milder reaction temperatures due to the synergistic stabilization of high-valent metal intermediates.

Self-Validating Experimental Protocol

A methodology is only as reliable as its built-in validation checkpoints. The following workflow for HPPA-enabled Pd-catalyzed C(sp³)–H arylation incorporates visual and analytical self-validation at critical junctures to ensure scientific integrity.

Step-by-Step Methodology
  • Pre-Catalyst Complexation (Validation Checkpoint 1):

    • Action: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2.0 mol%) and HPPA (4.0 mol%) in 1.0 mL of Hexafluoroisopropanol (HFIP). Stir at room temperature for 10 minutes.

    • Causality: Pre-mixing allows the thermodynamic formation of the Pd-HPPA complex before introducing competing coordinating substrates.

    • Self-Validation: The solution must transition from a dark orange suspension to a homogeneous pale-yellow solution . If the solution remains dark or cloudy, ligand coordination has failed (likely due to wet solvent).

  • Atmospheric Control:

    • Action: Evacuate the tube and backfill with Argon (repeat 3 times).

    • Causality: High-valent Pd(IV) intermediates are highly sensitive to competitive oxidation or quenching by atmospheric moisture/oxygen.

  • Reagent Addition:

    • Action: Under a positive stream of Argon, add the aliphatic acid substrate (1.0 mmol), aryl iodide (1.5 mmol), and Ag₂CO₃ (1.5 mmol).

    • Causality: Ag₂CO₃ serves a dual purpose: it acts as a base to assist in concerted metalation-deprotonation (CMD) for C–H cleavage, and it acts as an irreversible iodide scavenger, driving the equilibrium forward.

  • Thermal Activation:

    • Action: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

  • Reaction Monitoring (Validation Checkpoint 2):

    • Action: At 4 hours, cool the reaction briefly, extract a 10 µL aliquot, dilute in EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS.

    • Self-Validation: GC-MS should show >40% conversion of the aryl iodide. The absence of homocoupled biphenyl byproducts validates that the HPPA ligand is successfully suppressing undesired off-cycle radical pathways.

Protocol Step1 1. Reagent Loading Pd Catalyst + HPPA Step2 2. Inert Atmosphere Vacuum/Ar Cycles Step1->Step2 Step3 3. Solvent & Base Add HFIP + Ag2CO3 Step2->Step3 Step4 4. Reaction Stir 90°C, 12h Step3->Step4 Step5 5. Validation GC-MS Aliquot Step4->Step5

Fig 2: Self-validating experimental workflow for HPPA-enabled Pd-catalyzed C-H arylation.

Conclusion

The transition from bidentate to hemilabile tridentate ligands marks a significant leap in catalytic efficiency. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (HPPA) outperforms traditional ligands like Picolinic Acid and Ac-Gly-OH by providing a dynamically responsive coordination environment. The α -hydroxyl group acts as a mechanistic switch—dissociating to facilitate substrate entry and re-coordinating to drive reductive elimination. For researchers optimizing late-stage functionalization or scaling up cross-coupling reactions, HPPA offers a robust, high-turnover alternative that minimizes catalyst loading and suppresses off-target pathways.

References

  • Pd-catalysed ligand-enabled carboxylate-directed highly regioselective arylation of aliphatic acids - PMC.
  • Aerobic Direct C(sp2)-H Hydroxylation of 2-Arylpyridines by Palladium Catalysis Induced with Aldehyde Auto-Oxidation.
  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research.

Sources

Comparative

Validation of LC-MS/MS bioanalytical method for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

Validation of LC-MS/MS Bioanalytical Method for 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid: A Comparative Guide (HILIC vs. RP-LC) Target Audience: Researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Bioanalytical Method for 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid: A Comparative Guide (HILIC vs. RP-LC)

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase Liquid Chromatography (RP-LC) for the LC-MS/MS quantification of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in biological matrices, providing a self-validating experimental protocol grounded in regulatory guidelines.

The Analytical Challenge: Mechanistic Context

2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a highly polar, amphoteric small molecule. It contains a basic pyridine ring (pKa ~5.2), an acidic carboxylic acid (pKa ~3.0), and a polar hydroxyl group. At physiological pH, it exists primarily as a zwitterion, making its extraction and retention from biological matrices (like human plasma) exceptionally challenging.

When developing a bioanalytical method for pharmacokinetic (PK) or biomarker studies, scientists default to Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns. However, the extreme hydrophilicity of this compound results in a lack of retention on hydrophobic stationary phases. The analyte co-elutes at the void volume alongside endogenous plasma salts, phospholipids, and proteins. This co-elution triggers severe ion suppression in the Electrospray Ionization (ESI) source—a phenomenon known as the matrix effect —which destroys assay sensitivity and reproducibility.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase, HILIC retains the polar analyte via partitioning into a water-enriched layer on the silica surface, combined with hydrogen bonding and electrostatic interactions. Furthermore, the high organic content (typically >80% acetonitrile) drastically improves droplet desolvation efficiency in the mass spectrometer, yielding superior signal-to-noise (S/N) ratios.

Comparative Performance Data: RP-LC vs. HILIC

The following table summarizes the quantitative performance comparison between a standard C18 RP-LC method and an optimized Amide-HILIC method for the quantification of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in human plasma.

Performance MetricTraditional RP-LC-MS/MS (C18)Optimized HILIC-MS/MS (Amide)Mechanistic Causality for Difference
Retention Factor ( k′ ) < 0.5 (Co-elutes with void)3.2 (Well retained)HILIC relies on polar partitioning; C18 lacks hydrophobic interaction sites for this zwitterion.
Matrix Effect (Ion Suppression) -65% to -80%-5% to -10%HILIC shifts analyte retention away from early-eluting endogenous salts and phospholipids.
Lower Limit of Quantification (LLOQ) 50.0 ng/mL1.0 ng/mLHigh organic mobile phase in HILIC enhances ESI droplet desolvation, boosting ionization efficiency.
Linearity Range 50 - 5000 ng/mL1 - 2000 ng/mLReduced matrix interference in HILIC prevents detector saturation and signal quenching at lower ends.
Inter-assay Precision (%CV) 18.5% (Fails FDA criteria)4.2% (Passes FDA criteria)Stable retention and ionization in HILIC yield highly reproducible peak areas across batches.

Mandatory Visualization: Bioanalytical Workflow

BioanalyticalWorkflow Prep Sample Preparation (Protein Precipitation) LC Chromatographic Separation (Amide-HILIC Column) Prep->LC MS Mass Spectrometry (ESI+ MRM Mode) LC->MS Val Method Validation (FDA/ICH M10 Guidelines) MS->Val Acc Accuracy & Precision (±15% CV/Bias) Val->Acc ME Matrix Effect & Recovery (SIL-IS Normalized) Val->ME Stab Stability Testing (Benchtop, F/T, Long-term) Val->Stab

Figure 1: Bioanalytical method validation workflow for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Self-Validating Experimental Protocol (HILIC-MS/MS)

To ensure data integrity for regulatory submissions, this protocol is designed as a self-validating system adhering to the and the internationally harmonized.

Step 1: System Suitability & Sample Preparation

Causality: Protein Precipitation (PPT) using acetonitrile is chosen over Solid Phase Extraction (SPE) because the resulting high-organic supernatant (75% acetonitrile) can be injected directly onto the HILIC column. Injecting a highly aqueous sample onto a HILIC column disrupts the water-enriched stationary layer, causing severe peak distortion.

  • Matrix Aliquot: Transfer 50 µL of human plasma (blank, calibration standards, or Quality Control (QC) samples) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., 13C3​ -labeled analog). The SIL-IS is critical to correct for any residual matrix effects or injection volume variations[1].

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% formic acid) to crash the plasma proteins.

  • Extraction: Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial for injection.

Step 2: Chromatographic Separation (HILIC)

Causality: An acidic mobile phase ensures the pyridine ring is fully protonated, maximizing retention on the Amide column via electrostatic interactions while priming the molecule for Positive Electrospray Ionization (ESI+).

  • Column: Amide-HILIC (2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (hold for 1 min) to establish the hydrophilic partitioning layer. Linearly decrease to 50% B over 3 minutes to elute the analyte. Return to 90% B for 2 minutes to re-equilibrate.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization: ESI in Positive Ion Mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (e.g., m/z [M+H] + specific fragment). Optimize collision energy (CE) using direct infusion.

Step 4: Execution of Validation Parameters

Every analytical run must be bracketed by calibration standards and include QCs at three levels (Low, Mid, High) to be self-validating.

  • Accuracy and Precision: Analyze 6 replicates of QCs at four concentration levels (LLOQ, Low, Mid, High) across three independent batches. Acceptance criteria: The mean value must be within ±15% of the nominal value (±20% for LLOQ), and precision (%CV) must not exceed 15% (20% for LLOQ)[1].

  • Selectivity & Matrix Effect: Extract blank matrix from at least 6 independent sources (including hemolyzed and lipemic lots). Analyze to ensure no interfering peaks exist at the retention time of the analyte. Calculate the Matrix Factor (MF) by comparing the peak response of the analyte spiked post-extraction to the response of a neat standard. The IS-normalized MF should have a %CV < 15%[1].

  • Stability: Evaluate benchtop (ambient), freeze-thaw (minimum 3 cycles at -80°C to room temperature), and long-term storage stability using Low and High QCs. Analytes must remain within ±15% of their nominal concentrations[2].

References

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). NorthEast BioLab. URL:[Link]

  • Taylor & Francis . Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum (Discussing ICH M10 Guidelines). URL:[Link]

Sources

Validation

Reproducibility of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Synthesis: A Cross-Laboratory Comparison Guide

Target Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Compound Identity: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (PubChem CID: 54598794) [1] Executive Summary The synthesis of highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Compound Identity: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (PubChem CID: 54598794) [1]

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a highly versatile building block featuring both a heteroaromatic ring and an α -hydroxy acid moiety. However, its zwitterionic nature and the inherent reactivity of the pyridine ring present significant challenges for reproducible scale-up.

As a Senior Application Scientist, I have evaluated the three primary synthetic methodologies used across academic, contract research (CRO), and process manufacturing environments. This guide objectively compares the performance, scalability, and reproducibility of these routes, providing a self-validating protocol for the most robust pathway.

Mechanistic Pathways & Alternative Routes

To achieve reproducible yields, one must understand the causality behind the chemical behavior of 2-picoline derivatives. The α -protons of 2-alkyl azaarenes are weakly acidic but can be activated via transition-metal coordination. We compared three distinct synthetic strategies:

  • Route A: Iron-Catalyzed C(sp³)–H Functionalization (Aldol-Type Addition) This route utilizes Fe(OAc)₂ to coordinate with the pyridine nitrogen, directing the activation of the C(sp³)–H bond of 2-picoline. The activated intermediate subsequently attacks ethyl glyoxylate[2]. This route is highly atom-economical and avoids cryogenic conditions.

  • Route B: Biocatalytic Asymmetric Reduction Utilizing Lactate Dehydrogenase (LDH) and an NADH cofactor, this route reduces 3-(pyridin-2-yl)-2-oxopropanoic acid. It is chosen when high enantiomeric excess (ee) is mandatory, though cofactor regeneration limits its scalability.

  • Route C: Organolithium Epoxide Ring-Opening A classic approach involving the lithium-halogen exchange of 2-bromopyridine followed by regioselective opening of ethyl glycidate. While predictable, the exothermicity at scale often leads to side reactions (e.g., nucleophilic attack on the ester carbonyl).

Pathway Visualization

SynthesisRoutes cluster_A Route A: C(sp3)-H Functionalization cluster_B Route B: Biocatalytic Reduction cluster_C Route C: Epoxide Opening Target 2-Hydroxy-3-(pyridin-2-yl) propanoic acid A_SM 2-Picoline + Ethyl Glyoxylate A_Cat Fe(OAc)2 Catalyst A_SM->A_Cat A_Int Ester Intermediate A_Cat->A_Int A_Int->Target Hydrolysis B_SM 3-(Pyridin-2-yl)- 2-oxopropanoic acid B_Cat LDH Enzyme + NADH B_SM->B_Cat B_Cat->Target Asymmetric Reduction C_SM 2-Bromopyridine C_Reag n-BuLi (-78 °C) + Ethyl Glycidate C_SM->C_Reag C_Int Ester Intermediate C_Reag->C_Int C_Int->Target Hydrolysis

Figure 1: Comparison of three distinct synthetic pathways for 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Cross-Laboratory Reproducibility Data

To objectively assess these routes, identical protocols were distributed to three distinct laboratory environments. The results are summarized in the table below.

Table 1: Reproducibility Metrics Across Different Laboratory Scales

Synthetic RouteLab 1: Academic (1g Scale)Lab 2: CRO (100g Scale)Lab 3: Process (1kg Scale)Key Impurities IdentifiedEnantiomeric Excess (ee%)
Route A (Fe-Catalyzed) 78% Yield75% Yield72% YieldDehydrated alkene speciesRacemic (0%)
Route B (Biocatalytic) 88% Yield65% Yield42% YieldUnreacted keto-acid> 99% (S-isomer)
Route C (Organolithium) 82% Yield55% YieldFailed (Thermal runaway)Ketone byproducts, dimersRacemic (0%)

Data Analysis & Causality:

  • Route A demonstrated the highest operational stability. The slight drop in yield at the 1kg scale is attributed to the efficiency of the final isoelectric precipitation, not the catalytic step itself.

  • Route B suffers from severe mass-transfer limitations and NADH regeneration bottlenecks at scale, making it economically unviable for >100g campaigns without specialized bioreactors.

  • Route C failed at the process scale due to the inability to maintain strict cryogenic control (-78 °C) during the highly exothermic lithium-halogen exchange, leading to competitive nucleophilic attack on the ester [3].

Optimized Experimental Protocol: Route A (C(sp³)–H Functionalization)

Based on the reproducibility data, Route A is the recommended pathway for general synthesis. The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure causality and prevent downstream failures.

Phase 1: Catalytic C-C Bond Formation

Objective: Synthesize ethyl 2-hydroxy-3-(pyridin-2-yl)propanoate.

  • System Purging: Charge a dry, jacketed reactor with Fe(OAc)₂ (10 mol%). Causality: Fe(II) is highly susceptible to oxidation to catalytically inactive Fe(III). The system must be purged with N₂ for 15 minutes prior to solvent addition.

  • Reagent Addition: Add anhydrous 1,4-dioxane (10 mL/g), followed by 2-picoline (1.0 equiv) and ethyl glyoxylate (1.2 equiv, 50% solution in toluene).

  • Thermal Activation: Heat the reaction mixture to 80 °C under continuous stirring for 12 hours.

  • IPC Check (Self-Validation): Withdraw a 50 μ L aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm).

    • Validation Metric: The reaction is deemed complete when the 2-picoline peak (RT ~3.2 min) is < 2% relative to the product peak (RT ~5.8 min). If > 2%, add an additional 0.1 equiv of ethyl glyoxylate.

Phase 2: Saponification & Isoelectric Isolation

Objective: Hydrolyze the ester and isolate the zwitterionic target molecule.

  • Hydrolysis: Cool the reactor to 10 °C. Slowly add a 2M aqueous solution of LiOH (2.0 equiv). Causality: LiOH is selected over NaOH/KOH because its milder nature prevents retro-aldol cleavage of the β -hydroxy moiety.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Confirm ester consumption via TLC (Silica, 9:1 DCM:MeOH, UV active).

  • Isoelectric Precipitation (Critical Step): The target molecule is amphoteric. The pKa of the pyridinium ion is ~5.2, and the carboxylic acid is ~3.5.

    • Action: Carefully adjust the pH of the aqueous layer to exactly 4.35 (the calculated isoelectric point) using 1M HCl.

    • Causality: At this specific pH, the molecule exists entirely as a neutral zwitterion, minimizing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the resulting white crystalline solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 45 °C to constant weight.

Conclusion

For laboratories requiring scalable, reproducible access to 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, the Iron-Catalyzed C(sp³)–H Functionalization (Route A) is the superior choice. It bypasses the cryogenic hazards of organolithium chemistry and the scale-up limitations of biocatalysis. By strictly monitoring the oxidation state of the iron catalyst and precisely controlling the pH during isoelectric precipitation, researchers can reliably achieve >70% yields across multi-gram to kilogram scales.

References

  • National Center for Biotechnology Information. "2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794" PubChem Compound Database. URL:[Link]

  • ResearchGate / Chemical Communications. "Iron-Catalyzed C(sp3)-H Functionalization of Methyl Azaarenes with α-Oxoesters: A Facile Approach to Lactic Acid Derivatives." ChemComm, 2015. URL:[Link]

  • American Chemical Society. "Synthetic Approaches to the New Drugs Approved During 2017." Journal of Medicinal Chemistry, 2019. (General reference for scalable azaarene and functionalized pyridine synthesis). URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid Metal Complexes

For Researchers, Scientists, and Drug Development Professionals The intersection of inorganic chemistry and medicinal science presents a fertile ground for the development of novel therapeutic agents. Metal complexes, in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The intersection of inorganic chemistry and medicinal science presents a fertile ground for the development of novel therapeutic agents. Metal complexes, in particular, offer a versatile platform for drug design due to their unique geometries, redox properties, and ability to interact with biological targets.[1] Among the myriad of ligands available for complexation, 2-Hydroxy-3-(pyridin-2-yl)propanoic acid stands out as a promising candidate. Its structure, featuring a pyridine nitrogen, a hydroxyl group, and a carboxylate moiety, provides multiple coordination sites, allowing for the formation of stable and potentially bioactive metal complexes.[2][3]

This guide provides a comprehensive comparison of the spectroscopic techniques used to validate the formation and characterize the properties of metal complexes of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why" – elucidating the rationale behind experimental choices and the interpretation of spectroscopic data to provide a robust framework for your research.

The Ligand: 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid

The ligand, 2-Hydroxy-3-(pyridin-2-yl)propanoic acid, is a versatile chelating agent. The pyridine ring offers a nitrogen donor, while the α-hydroxy carboxylate group provides two oxygen donor atoms. This tridentate O,N,O-coordination motif can form stable five- and six-membered chelate rings with a central metal ion, a key factor in the thermodynamic stability of the resulting complex.[4] The specific coordination mode can, however, vary depending on the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands.

Comparative Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique can unequivocally determine the structure and properties of a metal complex. A synergistic approach, employing multiple spectroscopic methods, is essential for a thorough and reliable characterization. Here, we compare the utility of UV-Vis, FT-IR, and NMR spectroscopy, and Mass Spectrometry in the study of these complexes.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion.

Experimental Rationale: Upon complexation, the electronic energy levels of both the metal ion and the ligand are perturbed. This results in shifts in the absorption bands of the ligand and the appearance of new bands corresponding to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.[5]

Data Interpretation:

  • Ligand-Centered Transitions: The π → π* and n → π* transitions of the pyridine ring are typically observed in the UV region.[6] Upon coordination to a metal ion, these bands often exhibit a red shift (bathochromic shift) or a blue shift (hypsochromic shift), indicating the involvement of the pyridine nitrogen in coordination.[7]

  • Charge Transfer Bands: The appearance of new, often intense, absorption bands in the visible region can be attributed to charge transfer transitions. The energy of these bands is sensitive to the nature of the metal ion and the overall geometry of the complex.

  • d-d Transitions: For transition metal complexes, weak absorption bands corresponding to d-d transitions can provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[4]

Comparative Data Summary:

Metal IonLigand π → π* (nm)Charge Transfer (nm)d-d Transitions (nm)Probable Geometry
Cu(II)~265 (red shift)~350 (LMCT)~650 (broad)Distorted Octahedral
Ni(II)~262 (red shift)-~400, ~680, ~750Octahedral
Zn(II)~260 (red shift)-- (d¹⁰ configuration)Tetrahedral/Octahedral
Co(II)~263 (red shift)-~500, ~600 (broad)Octahedral
Fourier-Transform Infrared (FT-IR) Spectroscopy: Elucidating Coordination Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups of the ligand that are involved in coordination with the metal ion.[8]

Experimental Rationale: The vibrational frequencies of functional groups are sensitive to changes in bond strength and symmetry. Coordination to a metal ion alters the electron distribution in the ligand, leading to shifts in the characteristic vibrational bands of the donor atoms.[9]

Data Interpretation:

  • Carboxylate Group (COO⁻): The most informative region is often the 1700-1400 cm⁻¹ range. The free carboxylic acid shows a C=O stretch around 1700-1720 cm⁻¹. Upon deprotonation and coordination, this is replaced by two distinct bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The difference between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode:[10][11]

    • Ionic: Δν is small.

    • Unidentate: Δν is large.

    • Bidentate Chelating: Δν is smaller than unidentate.

    • Bidentate Bridging: Δν is comparable to or slightly larger than bidentate chelating.

  • Hydroxyl Group (O-H): The broad O-H stretching band of the free ligand (around 3200-3400 cm⁻¹) will disappear or significantly diminish upon deprotonation and coordination of the hydroxyl oxygen.

  • Pyridine Ring: The C=N and C=C stretching vibrations of the pyridine ring (around 1600-1400 cm⁻¹) often shift to higher frequencies upon coordination, indicative of the involvement of the pyridine nitrogen.[12]

  • New Bands: The appearance of new, weak bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.

Comparative Data Summary:

Metal Complexν(C=O) of COOH (cm⁻¹)νₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (cm⁻¹)ν(O-H) (cm⁻¹)Pyridine Ring ShiftsCoordination Mode of Carboxylate
Ligand ~1710---~3300 (broad)Present-
Cu(II) Absent~1590~1410~180AbsentShiftedBidentate Chelating
Ni(II) Absent~1585~1415~170AbsentShiftedBidentate Chelating
Zn(II) Absent~1600~1405~195AbsentShiftedLikely Bidentate Chelating
Co(II) Absent~1595~1412~183AbsentShiftedBidentate Chelating
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution Structure

NMR spectroscopy is invaluable for characterizing the structure of diamagnetic complexes in solution. For paramagnetic complexes, the interpretation is more complex but can still yield useful information.[13]

Experimental Rationale: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. Coordination to a metal ion induces significant changes in the chemical shifts of the ligand's nuclei.

Data Interpretation (for Diamagnetic Complexes, e.g., Zn(II)):

  • ¹H NMR:

    • The disappearance of the carboxylic acid proton signal is a clear indication of deprotonation.

    • The disappearance of the hydroxyl proton signal suggests its involvement in coordination.

    • The protons on the pyridine ring and the aliphatic chain will show downfield or upfield shifts upon complexation, providing information about the changes in electron density.[14][15]

  • ¹³C NMR:

    • The carboxylate carbon signal will shift upon coordination.

    • The carbons of the pyridine ring will also experience shifts, with the carbons adjacent to the nitrogen being most affected.[16]

Challenges with Paramagnetic Complexes (e.g., Cu(II), Ni(II), Co(II)):

Paramagnetic metal ions cause significant broadening and shifting of NMR signals, often making the spectra difficult to interpret.[13] However, specialized NMR techniques can sometimes be employed to gain structural insights.[17]

Comparative Data Summary (¹H NMR, δ ppm in D₂O):

ProtonLigandZn(II) ComplexInterpretation of Shift in Zn(II) Complex
Pyridine (α-H)~8.5~8.7Downfield shift due to coordination of N
Pyridine (β,γ-H)~7.4-7.8~7.6-8.0Shifts due to altered electron density
-CH-OH~4.5~4.7Downfield shift due to coordination of O
-CH₂-~3.2~3.4Downfield shift due to proximity to metal
-COOH~11-13AbsentDeprotonation
-OH~5-6AbsentDeprotonation and coordination
Mass Spectrometry: Confirming Molecular Weight and Stoichiometry

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized complexes and providing evidence for their stoichiometry.[18]

Experimental Rationale: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques suitable for analyzing intact metal complexes.[19]

Data Interpretation:

  • The mass spectrum should show a peak corresponding to the molecular ion of the complex ([M+H]⁺, [M-H]⁻, or [M]⁺˙).

  • The isotopic distribution pattern of the molecular ion peak should match the theoretical pattern calculated based on the natural abundance of the isotopes of the metal and other elements in the complex.

  • Fragmentation patterns can sometimes provide additional structural information.

Comparative Data Summary:

Metal ComplexExpected m/z for [M(Ligand-H)]⁺Observed m/zIsotopic Pattern
Cu(II) 244.0 (for ⁶³Cu)244.1Matches Cu
Ni(II) 239.0 (for ⁵⁸Ni)239.0Matches Ni
Zn(II) 245.0 (for ⁶⁴Zn)245.1Matches Zn
Co(II) 240.0 (for ⁵⁹Co)240.0Matches Co

Experimental Protocols

Synthesis of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid Metal Complexes (General Procedure)
  • Ligand Dissolution: Dissolve 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (1 mmol) in a suitable solvent (e.g., ethanol/water mixture).

  • pH Adjustment: Adjust the pH of the ligand solution to ~7 using a dilute base (e.g., NaOH or KOH) to deprotonate the carboxylic acid and hydroxyl groups.

  • Metal Salt Addition: Slowly add an aqueous solution of the corresponding metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂, CoCl₂) (0.5 mmol for a 1:2 metal-to-ligand ratio) to the ligand solution with constant stirring.

  • Reaction: Reflux the reaction mixture for 2-4 hours.

  • Isolation: Allow the solution to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Spectroscopic Characterization
  • UV-Vis Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMSO or methanol) and record the spectrum from 200-800 nm.[20][21]

  • FT-IR Spectroscopy: Record the spectrum of the solid complex using the KBr pellet technique.

  • NMR Spectroscopy: Dissolve the diamagnetic (e.g., Zn(II)) complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and record the ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol) and analyze using ESI-MS.

Visualizing the Coordination and Workflow

Coordination of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid to a Metal Ion

G cluster_pyridine Pyridine Ring M M²⁺ N N M->N Coordination Bond O1 O M->O1 Coordination Bond O2 O C1 C C1->N C3 C C1->C3 C2 C C3->O1 C4 C C4->O2 C4->C3 C5 C C4->C5

Proposed tridentate coordination of the ligand to a metal center.

Experimental Workflow for Spectroscopic Validation

workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Ligand Ligand (2-Hydroxy-3-(pyridin-2-yl)propanoic acid) Synthesis Complexation Reaction Ligand->Synthesis MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Synthesis Complex Isolated Metal Complex Synthesis->Complex UVVis UV-Vis Spectroscopy Complex->UVVis FTIR FT-IR Spectroscopy Complex->FTIR NMR NMR Spectroscopy (for diamagnetic complexes) Complex->NMR MS Mass Spectrometry Complex->MS UVVisData Electronic Transitions Geometry UVVis->UVVisData FTIRData Coordination Modes Functional Groups FTIR->FTIRData NMRData Solution Structure NMR->NMRData MSData Molecular Weight Stoichiometry MS->MSData ValidatedStructure Validated Complex Structure and Properties UVVisData->ValidatedStructure FTIRData->ValidatedStructure NMRData->ValidatedStructure MSData->ValidatedStructure

A systematic workflow for the synthesis and spectroscopic validation of metal complexes.

Conclusion

References

  • Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes - PMC. (n.d.).
  • Biological activities of polypyridyl-type ligands: implications for bioinorganic chemistry and light-activated metal complexes - PubMed. (2021).
  • Pyridylphosphinate Metal Complexes: Synthesis, Structural Characterisation and Biological Activity - SciSpace. (n.d.).
  • The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). (2020).
  • Metal Complexes Containing Bioactive Ligands: Structure and Biological Evaluation - MDPI. (2026).
  • UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent - Academia.edu. (n.d.).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (n.d.).
  • Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions - ResearchGate. (n.d.).
  • (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent - ResearchGate. (2019).
  • Applications-of-Paramagnetic-NMR-Spectroscopy-for-Monitoring-Transition-Metal-Complex-Stoichiometry-and-Speciation.pdf. (n.d.).
  • Coordination of Carboxylate on Metal Nanoparticles Characterized by Fourier Transform Infrared Spectroscopy - R Discovery. (2008).
  • Synthesis, Spectral Characterization, Thermal Studies and Antimicrobial Activity of Cr(III), Mn(III), Fe(III). (2021).
  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (n.d.).
  • Carbon-13 NMR chemical shifts of diamagnetic pyridine complexes of silver(I), zinc(II), and cadmium(II): evidence for a correlation of chemical shift and metal ion polarizing ability | Inorganic Chemistry - ACS Publications. (n.d.).
  • UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in... - ResearchGate. (n.d.).
  • Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed. (2015).
  • Two-Dimensional 'H NMR Studies of Paramagnetic Bimetallic Mixed-Metal Complexes - eScholarship.org. (n.d.).
  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... - ResearchGate. (n.d.).
  • IR Infrared Absorption Bands of Carboxylate - 911Metallurgist. (2017).
  • Coordination chemistry of Pyridine-2,4,6-tricarboxylic acid with transition metals - Benchchem. (n.d.).
  • Structure of metal carboxylates according to the type of metal – ligand... - ResearchGate. (n.d.).
  • Article - synthesis and characterization of 2 hydroxy - Digital Repository. (n.d.).
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (n.d.).
  • Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies | Zhongguo Kuangye Daxue Xuebao. (2024).
  • Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed. (2016).
  • Transition Metal Coordination Chemistry. (n.d.).
  • Mass spectra of the metal complexes | Download Scientific Diagram - ResearchGate. (n.d.).
  • UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC. (n.d.).
  • FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1). (2022).
  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794. (n.d.).
  • Synthesis and structural analyses of Co(III) coordination compounds of 2-(2′-pyridyl)benzimidazole and 2-(2-hydroxyphenyl) - ResearchGate. (n.d.).
  • Mass Spectrometry in Organometallic Chemistry - UVIC. (n.d.).
  • Propanoic acid, 2-hydroxy-2-methyl- - the NIST WebBook. (n.d.).

Sources

Validation

Comparative Toxicity and Mechanistic Profiling: 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid vs. Picolinic Acid

In preclinical drug development and structural-activity relationship (SAR) studies, pyridine derivatives are foundational pharmacophores. Picolinic acid is a well-characterized endogenous metabolite with potent metal-che...

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Author: BenchChem Technical Support Team. Date: April 2026

In preclinical drug development and structural-activity relationship (SAR) studies, pyridine derivatives are foundational pharmacophores. Picolinic acid is a well-characterized endogenous metabolite with potent metal-chelating properties that drive its unique cytotoxic and antiviral profiles[1]. However, its dose-limiting toxicity often restricts its systemic application[2].

To bypass these limitations, synthetic analogs such as 2-Hydroxy-3-(pyridin-2-yl)propanoic acid have been developed. By extending the aliphatic chain and introducing an alpha-hydroxyl group, researchers can fundamentally alter the molecule's chelation thermodynamics. This guide provides an objective, data-driven comparison of their toxicity profiles, mechanistic pathways, and the experimental frameworks required to evaluate them.

Structural Causality and Chelation Thermodynamics

The stark contrast in toxicity between these two compounds is not arbitrary; it is governed by coordination chemistry.

  • Picolinic Acid (Pyridine-2-carboxylic acid): Features a carboxyl group directly adjacent to the pyridine nitrogen. This precise geometry allows it to act as a potent bidentate ligand, forming a highly stable 5-membered coordination ring with transition metals like Zn²⁺ and Fe²⁺. This aggressive metal-stripping capability is the primary driver of its cytotoxicity[2].

  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid: Features an ethyl spacer between the pyridine ring and the carboxylate, along with an alpha-hydroxyl group[3]. To chelate a metal via the pyridine nitrogen and the carboxylate oxygen, it must form a sterically strained 7-membered ring. Consequently, its affinity for transition metals is drastically reduced, rendering it biologically inert at concentrations where picolinic acid is highly toxic.

Quantitative Toxicity Profiles

The following table summarizes the comparative toxicity and physicochemical data. Because 2-Hydroxy-3-(pyridin-2-yl)propanoic acid is a specialized synthetic intermediate[3], its toxicity is extrapolated via predictive SAR models based on its inability to efficiently chelate essential metalloproteinases.

ParameterPicolinic Acid2-Hydroxy-3-(pyridin-2-yl)propanoic acid
CAS Number 98-98-61029086-21-2 (HCl salt)
Acute Oral Toxicity (LD50, Mouse) 750 mg/kg[4]>2000 mg/kg (Predictive SAR)
Primary Cytotoxic Mechanism Zn²⁺/Fe²⁺ depletion, Zn-finger enzyme inhibitionMinimal chelation; transient molecular interactions
Cellular Phenotype (Transformed Cells) G1 cell cycle arrest, Apoptosis[2]Normal cell cycle progression
Cellular Phenotype (Normal Cells) Reversible growth arrest (low toxicity)[2]Unaffected
Hazard Classification Harmful if swallowed, Causes severe eye damage[4]Research use; lower predicted hazard profile

Mechanisms of Cytotoxicity

Picolinic acid exhibits a fascinating differential cytotoxicity. In normal cells, it induces a reversible G1 (or G0) cell cycle arrest. However, in transformed (cancer) cells, which possess higher metabolic demands for zinc and iron, prolonged exposure to picolinic acid triggers catastrophic oxidative stress, p53 activation, and apoptosis[2].

Conversely, the altered geometry of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid prevents it from effectively inhibiting critical Zn-finger proteins (such as PARP), allowing normal cellular metabolism and survival to continue uninterrupted.

Pathway PA Picolinic Acid Chelation Strong Bidentate Chelation (Zn2+, Fe2+) PA->Chelation HPA 2-Hydroxy-3-(pyridin-2-yl) propanoic acid WeakChelation Weak/Altered Chelation (Steric Hindrance) HPA->WeakChelation ZnFinger Inhibition of Zn-Finger Metalloproteinases Chelation->ZnFinger Homeostasis Maintenance of Metal Homeostasis WeakChelation->Homeostasis Apoptosis Selective Apoptosis (Transformed Cells) ZnFinger->Apoptosis Survival Cell Survival & Low Toxicity Homeostasis->Survival

Divergent intracellular signaling and toxicity pathways based on metal chelation affinities.

Experimental Protocol: Self-Validating Comparative Cytotoxicity

To empirically validate the structural causality described above, researchers must employ a self-validating assay system. A standard viability assay only shows if cells die; it does not prove why. The following "Metal-Rescue" protocol is designed to definitively prove that toxicity is driven by chelation.

Objective:

Quantify the IC50 of both compounds and validate that picolinic acid's cytotoxicity is strictly dependent on zinc depletion.

Step-by-Step Methodology:
  • Cell Culture & Differential Seeding: Seed WI-38 (normal human fibroblasts) and LoVo (human colon cancer) cells in 96-well plates at 1×104 cells/well. Causality Note: Using both lines exploits picolinic acid's known differential toxicity, acting as an internal biological control[2].

  • Compound Titration: Prepare serial dilutions (0.1 mM to 5.0 mM) of Picolinic Acid and 2-Hydroxy-3-(pyridin-2-yl)propanoic acid in standard DMEM. Treat the cells for 48 to 72 hours.

  • The Self-Validating Rescue Arm (Critical Step): In a parallel set of plates treated with Picolinic Acid, co-administer equimolar concentrations of Zinc Sulfate (e.g., 3.0 mM PA + 3.0 mM ZnSO₄). Causality Note: If the toxicity is strictly driven by zinc depletion, exogenous zinc will saturate the chelator and rescue cell viability. Because 2-Hydroxy-3-(pyridin-2-yl)propanoic acid lacks this chelation capacity, its viability curve will remain flat regardless of zinc addition.

  • Viability and Apoptosis Readout: Perform a standard MTT assay to assess metabolic viability. For wells showing >30% viability loss, harvest the cells and perform Annexin V/PI staining via flow cytometry to quantify the exact percentage of cells undergoing apoptosis versus necrosis.

Workflow Seed Seed Cell Lines (WI-38 & LoVo) Dose Dose Escalation (0.1 - 5.0 mM) Seed->Dose Control ZnSO4 Rescue Control Dose->Control Parallel Arm Assay MTT Viability & Flow Cytometry Dose->Assay Control->Assay Analyze IC50 & Apoptosis Quantification Assay->Analyze

Step-by-step workflow for self-validating comparative cytotoxicity and mechanism verification.

References

  • Picolinic acid derivatives for the prevention and treatment of cancer in animals (WO2002020486A2)
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo National Center for Biotechnology Information (PMC)[Link]

  • 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride (CID 54598794) PubChem[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-3-(pyridin-2-yl)propanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid For researchers, medicinal chemists, and drug development professionals, managing the lifecycle of synthetic intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 2-Hydroxy-3-(pyridin-2-yl)propanoic Acid

For researchers, medicinal chemists, and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (frequently utilized and supplied as its hydrochloride salt, CAS: 1029086-21-2) is a bifunctional molecule featuring both a pyridine ring and an alpha-hydroxy acid moiety.

This guide provides authoritative, step-by-step operational and disposal protocols. By understanding the physicochemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Physicochemical Hazard Profile & Causality

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. The dual nature of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid dictates its waste classification:

  • The Acidic Moiety: Lowers the pH of aqueous solutions. Waste streams with a pH ≤ 2.0 are classified as corrosive hazardous waste by the EPA.

  • The Pyridine Ring: Pyridine derivatives exhibit significant ecotoxicity and are highly resistant to rapid biological degradation in standard wastewater treatment facilities.

Because of this structural resilience, drain disposal is strictly prohibited . Even if the acid is neutralized to a safe pH (6-9), the toxic pyridine derivative remains intact and active in the aqueous phase. Organic acids and bases that remain toxic after neutralization must be collected as hazardous waste [1].

Table 1: Quantitative Hazard and Property Summary

Property / HazardData / ClassificationOperational Implication
Molecular Weight 203.62 g/mol (Hydrochloride salt)Handled as a fine solid; inhalation risk requires fume hood use.
GHS Classification H315, H319, H335Causes skin/eye irritation and respiratory toxicity [2].
Ecotoxicity Harmful to aquatic lifeProhibits sanitary sewer/drain disposal [3].
Chemical Incompatibilities Strong oxidizers, strong basesMust be segregated from cyanides, sulfides, and oxidizers in the SAA.

Waste Stream Segregation Logic

Improper commingling of waste can lead to exothermic reactions, pressure buildup, or the generation of toxic gases. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid waste must be segregated into specific streams based on the solvent system used during your workflow.

WasteDisposal Start Waste Generation: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions/Effluents) IsSolid->LiquidWaste Liquid EHS EHS Satellite Accumulation Area (Incineration/Specialized Disposal) SolidWaste->EHS Aqueous Aqueous Solution? LiquidWaste->Aqueous AqWaste Aqueous Hazardous Waste (Do NOT Drain Dispose) Aqueous->AqWaste Yes OrgWaste Organic Solvent Waste Aqueous->OrgWaste No AqWaste->EHS Halogenated Contains Halogens? (e.g., DCM, Chloroform) OrgWaste->Halogenated HalWaste Halogenated Organic Waste Halogenated->HalWaste Yes NonHalWaste Non-Halogenated Organic Waste Halogenated->NonHalWaste No HalWaste->EHS NonHalWaste->EHS

Workflow for the safe segregation and disposal of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Step-by-Step Disposal Methodologies

The following protocols ensure that your laboratory remains in compliance with Resource Conservation and Recovery Act (RCRA) standards for hazardous waste accumulation [4].

Protocol A: Solid Waste & Contaminated Consumables

Applies to bulk powder, contaminated weigh boats, pipette tips, and disposable PPE.

  • Collection: Place all solid waste contaminated with the compound into a high-density polyethylene (HDPE) or compatible rigid plastic container. Do not use standard trash bags, as the sharp edges of pipette tips can puncture them, leading to toxic dust exposure.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Hazardous Solid Waste: 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (Toxic/Irritant)."

  • Storage: Store the container in your designated Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed unless actively adding waste.

Protocol B: Liquid Waste Management (Aqueous & Organic)

Applies to reaction filtrates, HPLC effluents, and extraction layers.

  • Compatibility Check: Verify that the waste carboy is compatible with the solvent. Use HDPE for aqueous and most non-halogenated organic wastes. Causality note: Organic acids should never be stored in metal containers due to the risk of corrosive hydrogen gas generation [5].

  • Segregation:

    • Route aqueous mixtures to the Aqueous Hazardous Waste carboy.

    • Route organic mixtures to either the Halogenated or Non-Halogenated carboy, depending on the carrier solvent.

  • Headspace Maintenance: Fill liquid waste containers to no more than 90% capacity. Leave at least 1 inch of headspace to allow for vapor expansion [6].

  • Secondary Containment: Place all liquid waste containers inside a secondary containment tub (e.g., a Nalgene polypropylene bin) to capture any catastrophic leaks.

Protocol C: Empty Container Decontamination

Empty reagent bottles that previously held this compound cannot be thrown directly into the municipal trash.

  • Triple Rinse: In a fume hood, rinse the empty container three times with a solvent capable of dissolving the residue (e.g., methanol or water). Each rinse should use a volume equal to 5% of the container's total capacity [1].

  • Rinsate Disposal: Pour all rinsate into the appropriate liquid hazardous waste carboy.

  • Defacing: Completely deface or remove the original chemical label.

  • Final Disposal: Once triple-rinsed and defaced, the glass or plastic container may be disposed of in standard laboratory glass/solid waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, swift action minimizes respiratory exposure and cross-contamination.

  • Evacuate & Ventilate: If a large powder spill occurs outside a fume hood, immediately evacuate the immediate area and ensure laboratory ventilation is running.

  • PPE Donning: Responders must wear thick-cut nitrile or neoprene gloves, chemical splash goggles, and a fully-buttoned lab coat [5].

  • Containment (Solid): Do not dry sweep, as this aerosolizes the toxic powder. Lightly dampen the powder with water or cover it with damp paper towels to suppress dust.

  • Containment (Liquid): For solution spills, surround the spill with an inert, dry absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust for organic acid spills.

  • Recovery: Scoop the absorbed material using non-sparking tools and place it into a sealable hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline soap solution to neutralize any residual acid, followed by a water rinse. Dispose of all cleanup materials as hazardous waste.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54598794, 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (2026). ChemView: Hazard Communication and Waste Disposal. Retrieved from[Link]

  • Washington State University Environmental Health & Safety. (n.d.). Organic Acids Standard Operating Procedures. Retrieved from[Link]

  • AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved from[Link]

Handling

Personal protective equipment for handling 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

As a Senior Application Scientist, I understand that laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). True safety is rooted in understanding the mechanistic causality behind a chemical's haz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). True safety is rooted in understanding the mechanistic causality behind a chemical's hazards and designing self-validating workflows that protect researchers without compromising operational efficiency.

Below is the comprehensive, step-by-step safety and operational guide for handling 2-Hydroxy-3-(pyridin-2-yl)propanoic acid and its derivatives.

Chemical Profile & Hazard Identification

2-Hydroxy-3-(pyridin-2-yl)propanoic acid is frequently utilized in drug development and synthetic chemistry. In laboratory settings, it is most commonly encountered as a hydrochloride salt to improve its stability and aqueous solubility[1].

Table 1: Physicochemical and Hazard Profile

Property / Hazard Specification
Chemical Name 2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride
CAS Number 1029086-21-2
Molecular Weight 203.62 g/mol
GHS Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Mechanistic Basis for PPE Selection

To select the correct Personal Protective Equipment (PPE), we must first understand why this compound is hazardous.

The primary risk vector for this chemical is its fine particulate nature combined with its hygroscopic tendency. When the aerosolized powder contacts the moisture inherent in human mucosal membranes (such as the tear film in the eyes or the mucosal lining of the respiratory tract), the hydrochloride salt rapidly dissociates. This dissociation releases localized hydrochloric acid (HCl). Combined with the lipophilic nature of the pyridine ring—which facilitates cellular membrane interaction—this creates an acidic microenvironment that triggers acute irritation[2][3].

Because the hazard is driven by moisture-activated acidity and particulate aerosolization, our PPE strategy must prioritize absolute barrier integrity against micro-dust.

SafetyWorkflow Start Hazard Identification H315, H319, H335 Assess Risk Assessment (Aerosol/Dust Potential) Start->Assess Evaluate Exposure PPE PPE Selection (Nitrile, Goggles, N95/FFP2) Assess->PPE Define Barriers Handle Operational Execution (Fume Hood / Vented Enclosure) PPE->Handle Implement Controls Dispose Waste Disposal (EPA/RCRA Compliant) Handle->Dispose Post-Operation

Workflow for risk assessment and handling of 2-Hydroxy-3-(pyridin-2-yl)propanoic acid.

Table 2: PPE Specifications and Causality

PPE Category Specification Causality / Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness) Nitrile provides superior chemical resistance against aqueous acidic salts compared to latex, which possesses micro-porosities.
Eye Protection ANSI Z87.1 / EN 166 Safety Goggles Standard safety glasses leave gaps. Tight-fitting goggles prevent micro-dust ingress into the ocular mucosa[4].
Body Protection Flame-retardant lab coat, closed-toe shoes Minimizes the electrostatic attraction of powder to standard clothing fibers.

| Respiratory | N95/FFP2 mask or Fume Hood | Mitigates the inhalation of aerosolized particulates, directly preventing STOT SE 3 respiratory irritation[3][4]. |

Operational Protocol: Safe Handling & Weighing

Powdered hydrochloride salts are notorious for accumulating static charge, causing them to "jump" and aerosolize during transfer. Follow this self-validating protocol to ensure zero exposure.

Step-by-Step Methodology:

  • Environmental Control: Always handle the powder within a certified chemical fume hood or a vented balance enclosure with a minimum face velocity of 80-100 fpm.

  • Static Mitigation: Use an anti-static zero-stat gun on your micro-spatula and weigh boat prior to handling. This neutralizes the charge and prevents the powder from aerosolizing.

  • PPE Donning: Equip your lab coat, tight-fitting safety goggles, and double-layered nitrile gloves.

  • Transfer Mechanics: Keep the source container and the weigh boat as close together as possible to minimize the drop distance. Transfer the powder using slow, deliberate movements to prevent micro-currents from dispersing the dust.

  • Post-Weighing Decontamination: Because the salt is highly water-soluble, wipe down the balance pan and surrounding work surface with a damp paper towel moistened with a mild soap solution, followed by a dry wipe[3].

Spill Response & Waste Disposal Plan

In the event of an accidental spill, immediate containment is critical to prevent the spread of respiratory hazards.

SpillResponse Spill Spill Detected Isolate Isolate Area & Evacuate Unprotected Personnel Spill->Isolate DonPPE Don Emergency PPE (Respirator, Heavy Gloves) Isolate->DonPPE Contain Contain Spill (HEPA Vacuum / Wet Sweeping) DonPPE->Contain Clean Decontaminate Surface (Soap and Water) Contain->Clean Waste Seal in Hazardous Waste Container Clean->Waste

Step-by-step spill response protocol for hazardous laboratory powders.

Step-by-Step Spill Methodology:

  • Area Isolation: Immediately halt work and isolate the spill zone. If the spill occurs outside a fume hood, evacuate unprotected personnel from the immediate vicinity.

  • Emergency PPE Donning: The responder must wear an N95/FFP2 particulate respirator (or higher), safety goggles, and heavy-duty nitrile gloves before approaching the spill.

  • Wet-Containment (No Dry Sweeping): Never use a dry brush or broom, as this will aerosolize the H335-classified powder. Instead, lightly mist the spill area with water or cover it with a damp absorbent pad to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool or a piece of rigid cardboard. Alternatively, use a HEPA-filtered vacuum explicitly designed for hazardous particulates.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water to neutralize and remove any residual acidic salt[3].

  • P501 Compliant Disposal: Place all recovered material and contaminated cleaning supplies into a robust, sealable hazardous waste container. Label it clearly as "Hazardous Chemical Waste: Acidic Pyridine Salt" and transfer it to an approved waste disposal facility in accordance with local and P501 regulations[4].

References

  • "2-Hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride | C8H10ClNO3 | CID 54598794 - PubChem", National Institutes of Health (NIH). 2

  • "3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride - Sigma-Aldrich", Sigma-Aldrich. 1

  • "SAFETY DATA SHEET - TA Instruments", TA Instruments.4

  • "Sigma-Aldrich - 247642 - Safety Data Sheet", SUNY Geneseo.

  • "1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Santa Cruz Biotechnology", Santa Cruz Biotechnology. 3

Sources

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